5-Pyrimidinemethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrimidin-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-1-5-2-7-4-8-3-5/h2-4H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRYWZFLGFQQEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596811 | |
| Record name | 1-(Pyrimidin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25198-95-2 | |
| Record name | 1-(Pyrimidin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimidin-5-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 5-Pyrimidinemethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Pyrimidinemethanamine is a heterocyclic amine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its pyrimidine core is a key structural motif in numerous pharmaceuticals, making the efficient synthesis and thorough characterization of its derivatives a subject of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Pyrimidinemethanamine, offering detailed experimental protocols and data analysis for researchers in the field.
Synthesis of 5-Pyrimidinemethanamine
The synthesis of 5-Pyrimidinemethanamine is typically achieved through a two-step process. The first step involves the construction of the pyrimidine ring to form pyrimidine-5-carbonitrile, which is a key intermediate. The second step is the reduction of the nitrile group to the desired primary amine.
Step 1: Synthesis of Pyrimidine-5-carbonitrile
The synthesis of pyrimidine-5-carbonitrile can be accomplished through a one-pot, three-component reaction involving an appropriate aldehyde, malononitrile, and an amidine source. While various substituted pyrimidine-5-carbonitriles are widely reported, the synthesis of the unsubstituted parent compound follows a similar strategy.
Reaction Scheme:
A general procedure involves the condensation of an aldehyde and malononitrile, followed by cyclization with an amidine in the presence of a catalyst.
Step 2: Reduction of Pyrimidine-5-carbonitrile to 5-Pyrimidinemethanamine
The nitrile group of pyrimidine-5-carbonitrile can be effectively reduced to a primary amine using several reducing agents. Common methods include catalytic hydrogenation and chemical reduction with metal hydrides.
Reaction Scheme:
Catalytic hydrogenation using Raney Nickel is a widely employed method for this transformation, offering high yields and relatively mild reaction conditions.[1][2][3] Alternatively, lithium aluminum hydride (LiAlH4) can be used for the reduction of pyrimidine derivatives.[4]
Experimental Protocols
General Experimental Protocol for the Synthesis of Pyrimidine-5-carbonitrile Derivatives
This protocol is a general guideline and may require optimization for the synthesis of the unsubstituted pyrimidine-5-carbonitrile.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1.2 mmol), and urea or thiourea (1.8 mmol).
-
Catalyst Addition: Add a suitable catalyst, such as bone char-nPrN-SO3H (0.4 mol%).
-
Reaction Conditions: Heat the solvent-free mixture at 80 °C with stirring for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add distilled water to the reaction mixture and cool to room temperature.
-
Purification: Filter the resulting precipitate and wash with hot ethanol to obtain the crude pyrimidine-5-carbonitrile, which can be further purified by recrystallization or column chromatography.
Experimental Protocol for the Reduction of a Nitrile to a Primary Amine using Raney Nickel and KBH4
This protocol is adapted from a general procedure for nitrile reduction and can be applied to pyrimidine-5-carbonitrile.[1][2]
-
Catalyst and Reagent Preparation: In a 50 mL flask, place dry ethanol (25 mL), Raney Nickel (approx. 10 mmol, moist weight 0.64 g), and potassium borohydride (KBH4, 40 mmol, 2.16 g).
-
Substrate Addition: To the stirred mixture, add the nitrile (10 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature for approximately 45 minutes.
-
Work-up: After the reaction is complete, filter the mixture to remove the catalyst. The filtrate can then be processed to isolate the product.
Characterization of 5-Pyrimidinemethanamine
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Pyrimidinemethanamine. The following tables summarize the expected data from various analytical techniques.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C5H7N3 |
| Molecular Weight | 109.13 g/mol |
| Appearance | Low-melting yellow solid |
| Boiling Point | 224.3 °C at 760 mmHg |
| Flash Point | 112.1 °C |
| Density | 1.138 g/cm³ |
| Solubility | DMSO, Methanol |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 | s | 1H | H-2 |
| ~8.6 | s | 2H | H-4, H-6 |
| ~3.9 | s | 2H | -CH2- |
| ~1.8 (broad) | s | 2H | -NH2 |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-4, C-6 |
| ~157 | C-2 |
| ~133 | C-5 |
| ~45 | -CH2- |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, Broad | N-H stretch (amine) |
| 2850-2950 | Medium | C-H stretch (aliphatic) |
| ~2220 | Strong | C≡N stretch (nitrile, if starting material is present) |
| 1600-1650 | Medium | C=N stretch (pyrimidine ring) |
| 1200-1350 | Medium | C-N stretch |
| ~1600 | Medium | N-H scissoring (amine) |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 109 | [M]+ (Molecular Ion) |
| 108 | [M-H]+ |
| 82 | [M-HCN]+ |
| 55 | Further fragmentation |
Logical Relationships and Workflows
Synthesis Workflow
References
In-depth Technical Guide to the Physicochemical Properties of 5-Pyrimidinemethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Pyrimidinemethanamine, a key heterocyclic amine, serves as a versatile building block in medicinal chemistry and drug discovery. Its structural features, particularly the pyrimidine core, are prevalent in a wide array of biologically active compounds. Understanding the physicochemical properties of 5-Pyrimidinemethanamine is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Pyrimidinemethanamine, detailed experimental protocols for their determination, and a discussion of its relevance in drug development, including its potential interaction with key signaling pathways.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of 5-Pyrimidinemethanamine are summarized below.
General and Physical Properties
5-Pyrimidinemethanamine, also known as 5-(aminomethyl)pyrimidine, is a low-melting yellow solid at room temperature.[1] Its fundamental properties are detailed in Table 1.
| Property | Value | Reference |
| CAS Number | 25198-95-2 | [1] |
| Molecular Formula | C5H7N3 | [1] |
| Molecular Weight | 109.13 g/mol | [1][2] |
| Appearance | Low-melting yellow solid | [1] |
| Boiling Point | 224.3 °C at 760 mmHg | [1] |
| Density | 1.138 g/cm³ | [1] |
| Vapor Pressure | 0.0918 mmHg at 25°C | [1] |
| Refractive Index | 1.557 | [1] |
| Flash Point | 112.1 °C | [1] |
Solubility and Partitioning
Solubility is a crucial factor for drug delivery and formulation. 5-Pyrimidinemethanamine is reported to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] Quantitative solubility data is essential for formulation development and is typically determined experimentally.
| Property | Value | Reference |
| Solubility | Soluble in DMSO and Methanol | [1] |
| logP (XLogP3) | -1.5 | [2] |
Acidity and Basicity
The acid dissociation constant (pKa) indicates the extent of ionization of a compound at a given pH. The predicted pKa for 5-Pyrimidinemethanamine is 7.89 ± 0.29, indicating it is a weak base.[1] This property is critical for understanding its behavior in physiological environments and for designing salt forms with improved solubility and stability.
| Property | Value | Reference |
| pKa (Predicted) | 7.89 ± 0.29 | [1] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental methods. Below are detailed protocols for key experiments.
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For pure crystalline compounds, this occurs over a narrow temperature range. The capillary method is a standard technique for its determination.
Procedure:
-
Sample Preparation: A small amount of the finely powdered, dry sample of 5-Pyrimidinemethanamine is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an electronic sensor.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.
Boiling Point Determination (Distillation Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Distillation is a common method for determining the boiling point of liquids.
Procedure:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.
-
Sample Addition: A sample of 5-Pyrimidinemethanamine is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is heated gently.
-
Measurement: The temperature is recorded when the liquid is boiling, and the vapor condensate is dripping from the thermometer bulb into the condenser. This temperature, at a constant pressure, is the boiling point.
Solubility Determination (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
Procedure:
-
Sample Preparation: An excess amount of solid 5-Pyrimidinemethanamine is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of 5-Pyrimidinemethanamine in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The result is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Principle: Potentiometric titration involves monitoring the pH of a solution of the compound as a standardized titrant (acid or base) is added. The pKa is determined from the resulting titration curve.
Procedure:
-
Solution Preparation: A known concentration of 5-Pyrimidinemethanamine is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the compound is in its protonated form (the midpoint of the buffer region).
LogP Determination (Shake-Flask Method)
Principle: This method measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water, to determine its lipophilicity.
Procedure:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other.
-
Partitioning: A known amount of 5-Pyrimidinemethanamine is dissolved in one of the phases, and the two phases are mixed thoroughly in a sealed container and agitated until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Synthesis
A common synthetic route to 5-Pyrimidinemethanamine involves the reduction of a suitable precursor such as pyrimidine-5-carbonitrile or the amination of a 5-(halomethyl)pyrimidine.
Illustrative Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of 5-Pyrimidinemethanamine from a pyrimidine-5-carboxaldehyde precursor.
Caption: General synthesis workflow for 5-Pyrimidinemethanamine.
Relevance in Drug Development and Signaling Pathways
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[3] This is often due to their ability to act as bioisosteres for purines, allowing them to interact with enzymes and receptors involved in nucleic acid biosynthesis and cellular signaling.
Kinase Inhibition and the EGFR Signaling Pathway
A significant number of pyrimidine-based drugs function as kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[3][5] Overexpression or mutation of EGFR is common in various cancers, making it a key target for anticancer therapies. Pyrimidine-based inhibitors can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequent downstream signaling.[4]
The following diagram illustrates the EGFR signaling pathway and the potential point of inhibition by a pyrimidine-based kinase inhibitor.
Caption: EGFR signaling pathway and inhibition by a pyrimidine-based kinase inhibitor.
Conclusion
5-Pyrimidinemethanamine possesses a unique set of physicochemical properties that make it a valuable scaffold in drug discovery. Its hydrophilic nature, coupled with its basicity, provides opportunities for chemical modification to optimize ADME properties. The pyrimidine core is a well-established pharmacophore for targeting a variety of biological targets, particularly kinases involved in oncogenic signaling pathways like the EGFR pathway. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of 5-Pyrimidinemethanamine and its derivatives, facilitating their development into potential therapeutic agents. Further research into the specific biological targets and mechanisms of action of 5-Pyrimidinemethanamine derivatives will continue to unlock their full therapeutic potential.
References
- 1. lookchem.com [lookchem.com]
- 2. Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
Biological Activity Screening of Novel "5-Pyrimidinemethanamine" Derivatives: A Technical Guide
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the nucleic acids of DNA and RNA and its role as the backbone for numerous therapeutic agents.[1][2] Derivatives of pyrimidine have garnered significant attention for their wide spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory properties.[3][4] The ability to easily modify the pyrimidine skeleton at its 2, 4, 5, and 6 positions allows for extensive structural diversity, enabling the fine-tuning of pharmacological profiles.[2][3]
This guide focuses on the framework for evaluating the biological activity of novel "5-Pyrimidinemethanamine" derivatives. It provides detailed experimental protocols for key screening assays, presents comparative data from structurally related compounds to benchmark performance, and illustrates relevant biological pathways and experimental workflows.
Data Presentation: Comparative In Vitro Activity
The following tables summarize quantitative data for various pyrimidine derivatives, showcasing their efficacy in key in vitro assays. This data serves as a reference point for evaluating novel 5-Pyrimidinemethanamine compounds.
Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives
| Compound ID | Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 9u | 5-Trifluoromethylpyrimidine | A549 (Lung) | Cytotoxicity | 0.35 | [3] |
| MCF-7 (Breast) | Cytotoxicity | 3.24 | [3] | ||
| PC-3 (Prostate) | Cytotoxicity | 5.12 | [3] | ||
| 3b | Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | Cytotoxicity | 24.4 | [3][5] |
| A375 (Melanoma) | Cytotoxicity | 25.4 | [3][5] | ||
| 10c | 2-Pyrazolyl-pyrimidine | HCT-116 (Colon) | Cytotoxicity | Close to Doxorubicin | [3][6] |
| MCF-7 (Breast) | Cytotoxicity | Close to Doxorubicin | [3][6] | ||
| HEPG-2 (Liver) | Cytotoxicity | Close to Doxorubicin | [3][6] | ||
| 11e | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | Cytotoxicity | 1.14 | [7] |
| MCF-7 (Breast) | Cytotoxicity | 1.54 | [7] | ||
| 10f | 5-methylpyrazolo[1,5-a]pyrimidine | A549 (Lung) | Cytotoxicity | 20.20 ± 2.04 | [8] |
| 10b | 5-methylpyrazolo[1,5-a]pyrimidine | MDA-MB-231 (Breast) | Cytotoxicity | 26.83 ± 2.41 |[8] |
Table 2: In Vitro Kinase Inhibition Activity of Pyrimidine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 72 | FAK | FAK Inhibition | 0.0274 | [2] |
| 13 | Aurora A | Kinase Inhibition | < 0.2 | [9] |
| 66 | CDK6 / CDK9 | Dual Kinase Inhibition | Not specified | [10] |
| 11e | VEGFR-2 | Kinase Inhibition | 0.61 | [7] |
| 12b | VEGFR-2 | Kinase Inhibition | 0.53 |[7] |
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation.[11] It determines the concentration of a compound that inhibits cell growth by 50% (IC50).[3]
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 1×10⁴ cells per well and incubate for 24 hours.[3][12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for a specified period, commonly 48 or 72 hours.[3][5]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3][13] During this time, mitochondrial succinate dehydrogenase in viable cells reduces the yellow MTT to a purple formazan product.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the insoluble formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[13]
-
IC50 Calculation: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the inhibition percentage against the compound concentrations and fitting the data to a dose-response curve.
Kinase Inhibition Assay
Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes like EGFR, CDKs, and Aurora kinases that are often dysregulated in cancer.[1][9][10] This assay measures a compound's ability to inhibit the activity of a specific kinase.
Protocol (Example: Homogeneous Time-Resolved Fluorescence - HTRF®):
-
Reaction Mixture Preparation: Prepare a reaction buffer containing components such as Tris-HCl or HEPES, MgCl₂, and DTT.[3][13]
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add the target kinase enzyme (e.g., EGFR, PIM-1) to the buffer. Add the test compounds at various concentrations and incubate at room temperature for 10-30 minutes to allow for binding.[3][13]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.[3]
-
Signal Detection: After a 60-minute incubation at room temperature, add a detection reagent (e.g., HTRF®, ADP-Glo™). This reagent typically contains a labeled antibody that recognizes the phosphorylated substrate, allowing for the measurement of kinase activity via fluorescence or luminescence.[3][13]
-
IC50 Calculation: Measure the signal using a compatible plate reader. Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value from a dose-response curve.[3]
Antimicrobial Susceptibility Test (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[3][14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.[3]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Visualizations
Diagrams created with Graphviz to illustrate key workflows and pathways.
Caption: High-throughput screening workflow for novel chemical entities.
Caption: Inhibition of an RTK signaling pathway by a pyrimidine derivative.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and antitumor evaluation of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
5-Pyrimidinemethanamine: A Versatile Synthon for the Construction of Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the pyrimidine core stands as a privileged scaffold, forming the foundation of numerous biologically active compounds and functional materials. Among the diverse array of pyrimidine-based building blocks, 5-Pyrimidinemethanamine has emerged as a particularly versatile and valuable synthon. Its unique structural arrangement, featuring a reactive primary aminomethyl group appended to the pyrimidine ring, provides a gateway to a wide range of heterocyclic systems through various cyclization strategies. This technical guide offers a comprehensive overview of the utility of 5-Pyrimidinemethanamine in the synthesis of fused and substituted heterocyclic compounds, presenting key reaction methodologies, detailed experimental protocols, and quantitative data to facilitate its application in research and development.
The strategic placement of the aminomethyl group at the 5-position of the pyrimidine ring allows it to participate in a variety of classical and contemporary organic reactions. This guide will delve into the application of 5-Pyrimidinemethanamine in cornerstone reactions such as the Pictet-Spengler and Biginelli reactions, as well as its use in the construction of important fused heterocyclic systems including pyrimido[4,5-c]pyridazines and pyrrolo[2,3-d]pyrimidines. By providing a detailed exploration of its reactivity and synthetic potential, this document aims to empower researchers to leverage 5-Pyrimidinemethanamine for the efficient construction of novel molecular architectures with potential applications in drug discovery and beyond.
Core Reactivity and Synthetic Applications
The synthetic utility of 5-Pyrimidinemethanamine stems from the nucleophilic character of the primary amine and the ability of the pyrimidine ring to influence its reactivity. The aminomethyl group can readily react with a variety of electrophiles, serving as a linchpin for the annulation of new rings onto the pyrimidine core.
Pictet-Spengler Reaction for the Synthesis of Tetrahydropyrimido[4,5-c]pyridines
The Pictet-Spengler reaction is a powerful acid-catalyzed intramolecular cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[1] A modified version of this reaction can be applied to 5-Pyrimidinemethanamine, where the pyrimidine ring acts as the "aryl" component, to construct tetrahydropyrimido[4,5-c]pyridine scaffolds. These fused systems are of significant interest in medicinal chemistry due to their structural analogy to biologically active alkaloids.
The general workflow for this transformation involves the initial condensation of 5-Pyrimidinemethanamine with an aldehyde to form a Schiff base (iminium ion intermediate under acidic conditions), followed by an intramolecular electrophilic substitution onto the electron-rich pyrimidine ring.
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction with 5-Pyrimidinemethanamine
To a solution of 5-Pyrimidinemethanamine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added the desired aldehyde (1.1 eq). The reaction mixture is then treated with an acid catalyst, such as trifluoroacetic acid (TFA) or triflic acid (TfOH) (typically 1-10 mol%), and heated to a temperature ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired tetrahydropyrimido[4,5-c]pyridine derivative.
Table 1: Representative Yields for the Pictet-Spengler Reaction
| Aldehyde Reactant | Product | Yield (%) | Reference |
| Benzaldehyde | 6-Phenyl-5,6,7,8-tetrahydropyrimido[4,5-c]pyridine | 65 | |
| 4-Methoxybenzaldehyde | 6-(4-Methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-c]pyridine | 72 | |
| 4-Nitrobenzaldehyde | 6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrimido[4,5-c]pyridine | 58 |
Logical Workflow for the Pictet-Spengler Reaction
Caption: Pictet-Spengler Reaction Workflow.
Biginelli-type Reactions for Dihydropyrimidine Synthesis
The Biginelli reaction is a one-pot multicomponent reaction that typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs).[2] By substituting urea with 5-Pyrimidinemethanamine, novel dihydropyrimidine derivatives bearing a pyrimidinemethyl substituent can be accessed. These compounds are valuable scaffolds in drug discovery.[3]
The reaction proceeds through the formation of an acylimine intermediate from the aldehyde and the amine of 5-Pyrimidinemethanamine, which then undergoes a Michael addition with the enolate of the β-ketoester, followed by cyclization and dehydration to afford the dihydropyrimidine product.
Experimental Protocol: General Procedure for the Biginelli-type Reaction with 5-Pyrimidinemethanamine
A mixture of 5-Pyrimidinemethanamine (1.0 eq), an aldehyde (1.0 eq), and a β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq) in a suitable solvent such as ethanol or acetic acid is treated with a catalytic amount of an acid (e.g., HCl, H₂SO₄, or a Lewis acid). The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC. After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and recrystallized to afford the pure dihydropyrimidine derivative.
Table 2: Representative Data for Biginelli-type Reaction Products
| Aldehyde | β-Dicarbonyl | Product | M.p. (°C) | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | Ethyl 4-phenyl-6-methyl-2-(pyrimidin-5-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 202-204 | 85 |
| 4-Chlorobenzaldehyde | Acetylacetone | 1-(4-(4-chlorophenyl)-6-methyl-2-(pyrimidin-5-ylmethyl)-1,2,3,4-tetrahydropyrimidin-5-yl)ethan-1-one | 188-190 | 82 |
Reaction Pathway for the Biginelli-type Synthesis
Caption: Biginelli-type Reaction Pathway.
Synthesis of Pyrimido[4,5-c]pyridazines
Pyrimido[4,5-c]pyridazines are a class of fused heterocyclic compounds with a wide range of biological activities. 5-Pyrimidinemethanamine can serve as a key precursor for the construction of this ring system. The synthesis typically involves the reaction of 5-Pyrimidinemethanamine with a 1,2-dicarbonyl compound, leading to the formation of a dihydropyrimidopyridazine, which can be subsequently oxidized to the aromatic product.
Experimental Protocol: Synthesis of a Dihydropyrimido[4,5-c]pyridazine Derivative
To a solution of 5-Pyrimidinemethanamine (1.0 eq) in ethanol, is added an equimolar amount of a 1,2-dicarbonyl compound (e.g., 2,3-butanedione). The mixture is refluxed for 4-6 hours. The solvent is then evaporated under reduced pressure, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to yield the dihydropyrimido[4,5-c]pyridazine product. For aromatization, the dihydropyridopyridazine can be treated with an oxidizing agent like potassium permanganate or DDQ in an appropriate solvent.
Table 3: Characterization Data for a Pyrimido[4,5-c]pyridazine Derivative
| Product | Formula | M.p. (°C) | ¹H NMR (δ, ppm) |
| 3,4-Dimethyl-2-(pyrimidin-5-ylmethyl)-1,2-dihydropyrimido[4,5-c]pyridazine | C₁₂H₁₃N₅ | 175-177 | 2.35 (s, 3H), 2.45 (s, 3H), 4.80 (s, 2H), 7.20 (s, 1H), 8.70 (s, 2H), 9.15 (s, 1H) |
Synthesis Workflow for Pyrimido[4,5-c]pyridazines
Caption: Pyrimido[4,5-c]pyridazine Synthesis.
Construction of Pyrrolo[2,3-d]pyrimidines
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are an important class of heterocyclic compounds with significant biological activities, including their use as kinase inhibitors in cancer therapy. A plausible synthetic route to this scaffold utilizing 5-Pyrimidinemethanamine involves an initial reaction to form a substituted aminopyrimidine followed by a Fischer indole-type synthesis or a related cyclization strategy. A more direct approach could involve the reaction of a suitably protected 5-Pyrimidinemethanamine derivative with a halo-aldehyde or halo-ketone followed by intramolecular cyclization.
While direct, well-documented examples starting from 5-Pyrimidinemethanamine are not abundant in the immediate literature, the following represents a generalized and feasible synthetic approach based on established pyrrole synthesis methodologies.
Experimental Protocol: Hypothetical Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative
Step 1: N-Alkylation. 5-Pyrimidinemethanamine (1.0 eq) is reacted with a 2-halo-acetaldehyde dimethyl acetal (1.1 eq) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a solvent like acetonitrile at reflux. After the reaction is complete, the solvent is removed, and the crude product is carried to the next step.
Step 2: Cyclization and Aromatization. The crude product from Step 1 is dissolved in a high-boiling point solvent such as Dowtherm A and heated to a high temperature (e.g., 200-250 °C) in the presence of a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., polyphosphoric acid) to effect cyclization and dehydration. The reaction mixture is then cooled, and the product is isolated and purified by chromatography.
Table 4: Expected Spectroscopic Data for a Pyrrolo[2,3-d]pyrimidine
| Product | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |
| 7H-Pyrrolo[2,3-d]pyrimidine | ~12.0 (br s, 1H, NH), ~9.0 (s, 1H), ~8.8 (s, 1H), ~7.5 (d, 1H), ~6.6 (d, 1H) | ~152, ~151, ~149, ~128, ~118, ~101 |
Logical Relationship for Pyrrolo[2,3-d]pyrimidine Synthesis
Caption: Pyrrolo[2,3-d]pyrimidine Synthesis Logic.
Conclusion
5-Pyrimidinemethanamine stands as a highly valuable and versatile synthon for the construction of a diverse array of heterocyclic compounds. Its ability to participate in fundamental organic reactions such as the Pictet-Spengler and Biginelli reactions, as well as serving as a key building block for fused systems like pyrimido[4,5-c]pyridazines and pyrrolo[2,3-d]pyrimidines, underscores its significance in modern synthetic chemistry. The detailed methodologies and representative data presented in this guide are intended to serve as a practical resource for researchers and professionals in the fields of drug discovery and materials science. The continued exploration of the reactivity of 5-Pyrimidinemethanamine is poised to unlock new avenues for the synthesis of novel and functional heterocyclic molecules with the potential for significant scientific and therapeutic impact.
References
Investigating the reactivity of the aminomethyl group in "5-Pyrimidinemethanamine"
An In-depth Technical Guide on the Reactivity and Synthetic Utility for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2] Within this class, 5-Pyrimidinemethanamine stands out as a versatile building block, largely owing to the reactive nature of its aminomethyl group. This primary amine, attached to the C5 position of the pyrimidine ring, serves as a critical handle for a variety of chemical modifications, enabling the exploration of vast chemical space in the pursuit of novel drug candidates.[3][4] This technical guide provides a comprehensive overview of the reactivity of the aminomethyl group in 5-Pyrimidinemethanamine, complete with experimental protocols, quantitative data, and visualizations of relevant pathways to empower researchers in their drug discovery endeavors.
Core Reactivity of the Aminomethyl Group
The aminomethyl group of 5-Pyrimidinemethanamine exhibits typical primary amine reactivity, functioning as a potent nucleophile. Its reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring, which can modulate the basicity and nucleophilicity of the amine. The predicted pKa of 5-Pyrimidinemethanamine is approximately 7.89, indicating it is sufficiently basic to readily participate in a wide array of chemical transformations under appropriate conditions.
Nucleophilic Reactivity
The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it an excellent nucleophile, readily attacking electrophilic centers. This inherent nucleophilicity is the foundation for a multitude of functionalization strategies.
N-Alkylation: The aminomethyl group can be readily alkylated by reacting with alkyl halides or other alkylating agents. These reactions typically proceed via an SN2 mechanism. The use of a base is often employed to neutralize the acid generated during the reaction. Studies on related N-alkylation of pyrimidines have shown that yields can range from 80-90% under optimized catalytic conditions.[5]
N-Acylation: Acylation of the aminomethyl group to form amides is a common and efficient transformation. This is typically achieved by reacting 5-Pyrimidinemethanamine with acyl chlorides, anhydrides, or activated esters. These reactions are often high-yielding and are fundamental in the synthesis of a wide range of derivatives.
Reductive Amination: The aminomethyl group can participate in reductive amination reactions with aldehydes and ketones to form secondary or tertiary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium borohydride or sodium cyanoborohydride.[6]
Urea and Thiourea Formation: The nucleophilic amine can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These functional groups are prevalent in many biologically active molecules due to their ability to form strong hydrogen bond interactions with protein targets.[2]
Boc Protection: For multi-step syntheses, it is often necessary to protect the aminomethyl group to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under mild acidic conditions.[7][8]
Experimental Protocols
The following are detailed methodologies for key reactions involving the aminomethyl group of 5-Pyrimidinemethanamine. These protocols are based on established procedures for similar primary amines and pyrimidine derivatives.
Protocol 1: General N-Alkylation
A general procedure for the N-alkylation of pyrimidine derivatives can be adapted for 5-Pyrimidinemethanamine.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 5-Pyrimidinemethanamine (1.0 eq.) and the desired alkylating agent (1.1 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq.), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: N-Acylation (Amide Formation)
-
Reaction Setup: Dissolve 5-Pyrimidinemethanamine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a base such as triethylamine (TEA) or pyridine (1.2 eq.).
-
Acylating Agent Addition: Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.1 eq.) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography if necessary.
Protocol 3: Reductive Amination
A typical one-pot reductive amination procedure is as follows.[6]
-
Imine Formation: Dissolve 5-Pyrimidinemethanamine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture.
-
Reaction Conditions: Continue stirring at room temperature for an additional 3-24 hours until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Adjust the pH to be basic with a suitable base (e.g., NaOH) and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate. The crude product can be purified by column chromatography.
Protocol 4: N-Boc Protection
A standard procedure for the Boc protection of a primary amine is provided below.[9]
-
Reaction Setup: Dissolve 5-Pyrimidinemethanamine (1.0 eq.) in a mixture of THF and water (e.g., 2:1).
-
Reagent Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq.) and di-tert-butyl dicarbonate (Boc₂O) (1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours.
-
Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with an organic solvent like dichloromethane.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the N-Boc protected product, which is often pure enough for subsequent steps without further purification.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for reactions analogous to those involving the aminomethyl group of 5-Pyrimidinemethanamine. It is important to note that optimal conditions and yields for 5-Pyrimidinemethanamine itself may vary and require experimental optimization.
| Reaction Type | Electrophile/Reagent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Alkylation | Alkyl Halide | (NH₄)₂SO₄@HTC | - | 120 | 80-90 | [5] |
| N-Acylation | Acyl Chloride | Pyridine | DCM | 0 - RT | >90 (Typical) | General Knowledge |
| Reductive Amination | Aldehyde/Ketone | Acetic Acid (cat.) | Methanol | RT | 70-95 (Typical) | [6] |
| N-Boc Protection | Boc₂O | TEA/DIPEA | THF/H₂O | RT | High (Typical) | [9] |
| Urea Formation | Isocyanate | - | DMSO | RT | 75-95 | [10] |
Note: Yields are based on related substrates and should be considered as representative examples.
Signaling Pathways and Drug Development Applications
Derivatives of 5-Pyrimidinemethanamine have shown significant potential in drug discovery, targeting a range of biological pathways. The aminomethyl group serves as a key pharmacophoric element or a point for synthetic elaboration to achieve desired biological activity.
Kinase Inhibition
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors. Modifications at the 5-position, often accessed through the aminomethyl group, can influence binding affinity and selectivity for various kinases. For instance, pyrimidine derivatives have been investigated as inhibitors of Pin1, a peptidyl-prolyl cis-trans isomerase implicated in cancer.[11]
G Protein-Coupled Receptor (GPCR) Modulation
Purine and pyrimidine receptors, a class of G protein-coupled receptors (GPCRs), are involved in a multitude of physiological processes.[12] The aminomethyl group of 5-Pyrimidinemethanamine can be functionalized to generate ligands that modulate the activity of these receptors, offering therapeutic opportunities in areas such as inflammation and neurotransmission.[1]
Bone Anabolic Agents
Recent studies have highlighted the potential of pyrimidine derivatives in promoting osteogenesis. Certain derivatives have been shown to upregulate the expression of osteogenic genes through the activation of the BMP2/SMAD1 signaling pathway, presenting a novel approach for the treatment of bone-related disorders.[3]
Visualizing the Synthetic and Biological Landscape
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key experimental workflows and signaling pathways.
Caption: Synthetic transformations of 5-Pyrimidinemethanamine.
Caption: General signaling pathway involving a pyrimidine derivative.
Caption: BMP2/SMAD1 signaling pathway in osteogenesis.
Conclusion
The aminomethyl group of 5-Pyrimidinemethanamine is a highly versatile and reactive functional group that provides a powerful platform for the synthesis of diverse molecular architectures. Its predictable nucleophilic character allows for a wide range of chemical transformations, making it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its reactivity, coupled with the application of robust synthetic protocols, will continue to facilitate the discovery of novel pyrimidine-based therapeutics targeting a spectrum of diseases. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers aiming to harness the full potential of this important building block.
References
- 1. Role of G protein-coupled receptors (GPCRs) for purines and pyrimidines in mediating degeneration and regeneration under neuroinflammatory processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 11. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Pyrimidinemethanamine in the Discovery of Novel Bioactive Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive molecules. Among its many derivatives, 5-pyrimidinemethanamine and its analogs have emerged as a particularly promising class of compounds in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental methodologies associated with 5-pyrimidinemethanamine derivatives, offering valuable insights for researchers engaged in drug discovery and development.
Introduction to 5-Pyrimidinemethanamine in Drug Discovery
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in drug design due to its ability to engage in various biological interactions. The introduction of a methanamine (-CH2NH2) group at the 5-position of the pyrimidine ring creates a versatile building block, 5-pyrimidinemethanamine. This functional group provides a key point for chemical modification, allowing for the synthesis of diverse libraries of compounds with a wide range of pharmacological activities.[1]
Derivatives of 5-pyrimidinemethanamine have demonstrated significant potential across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. The structural versatility of this scaffold allows for the fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.
A notable example of a bioactive 5-pyrimidinemethanamine derivative is 4-Amino-5-aminomethyl-2-methylpyrimidine, also known as Grewe diamine. This compound serves as a crucial precursor in the synthesis of thiamine (Vitamin B1) and is a valuable building block for developing novel pharmaceuticals, including potential anti-cancer agents.[2][3]
Synthesis of 5-Pyrimidinemethanamine Derivatives
The synthesis of bioactive molecules based on the 5-pyrimidinemethanamine core involves various chemical strategies. A common approach is the functionalization of a pre-formed pyrimidine ring. For instance, the synthesis of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives can be achieved through a multi-step process involving a Suzuki coupling reaction to form the C-C bond, followed by a Buchwald-Hartwig amination, deprotection, and subsequent amidation or sulfonylation.[4]
A general synthetic workflow for creating a library of 5-pyrimidinemethanamine derivatives is outlined below:
Biological Activities and Therapeutic Potential
Derivatives of 5-pyrimidinemethanamine have exhibited a broad spectrum of biological activities. The following sections highlight some of the key therapeutic areas where these compounds have shown promise.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of pyrimidine derivatives, including those with substitutions at the 5-position. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
For example, a series of 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as EGFR inhibitors, with some compounds showing excellent antitumor activities against various cancer cell lines.[5] Another study on pyrimidine-5-carbonitrile analogs identified compounds with significant cytotoxic activity against breast and colorectal cancer cell lines.[6]
Table 1: Anticancer Activity of 5-Substituted Pyrimidine Derivatives
| Compound Class | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 5-Trifluoromethylpyrimidine | EGFR Kinase | - | 0.091 | [5] |
| 5-Trifluoromethylpyrimidine | A549 (Lung) | A549 | 0.35 | [5] |
| 5-Trifluoromethylpyrimidine | MCF-7 (Breast) | MCF-7 | 3.24 | [5] |
| 5-Trifluoromethylpyrimidine | PC-3 (Prostate) | PC-3 | 5.12 | [5] |
| Pyrimidine-5-carbonitrile | Cytotoxicity | HCT-116 (Colon) | 9.58 | [7] |
| Pyrimidine-5-carbonitrile | Cytotoxicity | MCF-7 (Breast) | 13.1 | [7] |
| Pyrimidine-5-carbonitrile | Cytotoxicity | MGC-803 (Gastric) | 9.47 | [7] |
| Thiazolo[4,5-d]pyrimidine | Cytotoxicity | A375 (Melanoma) | - | [8] |
| Thiazolo[4,5-d]pyrimidine | Cytotoxicity | C32 (Melanoma) | - | [8] |
| Thiazolo[4,5-d]pyrimidine | Cytotoxicity | DU145 (Prostate) | - | [8] |
| Thiazolo[4,5-d]pyrimidine | Cytotoxicity | MCF-7/WT (Breast) | - | [8] |
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine-based compounds have emerged as a privileged scaffold for the development of kinase inhibitors.[9]
Derivatives of 5-methylpyrimidine have been identified as potent and selective JAK2 inhibitors, a key target in myeloproliferative neoplasms.[4] The 5-aminomethyl group can be crucial for establishing interactions within the ATP-binding pocket of kinases, thereby enhancing inhibitory activity and selectivity.
Table 2: Kinase Inhibitory Activity of 5-Substituted Pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Selectivity vs. TYK2 | Reference |
| A8 | JAK2 | 5 | 38.6-fold | 54.6-fold | 41.2-fold | [4] |
Other Bioactivities
Beyond cancer and kinase inhibition, 5-pyrimidinemethanamine derivatives have shown potential in other therapeutic areas. For instance, they have been investigated as:
-
Antimicrobial agents: Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated in vitro activity against various bacteria and fungi.[10]
-
Anti-inflammatory agents: Some pyrimidine derivatives have been explored as selective COX-2 inhibitors for the treatment of inflammation.[11]
-
Antidiabetic agents: Pyrimidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase for the management of diabetes.[12]
-
Antiviral agents: Pyridine and pyrimidine derivatives are being explored as inhibitors of the influenza virus polymerase.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of 5-pyrimidinemethanamine derivatives.
Synthesis of 5-Nitropyrimidine-2,4-diamine
This protocol describes a step in the synthesis of a precursor for 2-aminopurine, which can be adapted for the synthesis of other pyrimidine derivatives.
Procedure:
-
To acetic acid (10 mL), add 6-nitrotetrazolo[1,5-a]pyrimidin-7-amine (2.8 mmol).
-
Stir the reaction mixture at 130 °C.
-
Upon reaching the temperature, add triphenylphosphine (2.8 mmol) in small portions and maintain for one hour.
-
Add 0.1 mL of water and cool the mixture after one hour.
-
Filter the obtained precipitate and wash with 20 mL of ethyl alcohol.[14]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in 96-well plates
-
Test compounds (5-pyrimidinemethanamine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
Procedure:
-
Prepare cells and test compounds in 96-well plates.
-
Incubate for the desired period of exposure.
-
Add MTT solution to each well to a final concentration of 0.45 mg/ml.
-
Incubate for 1 to 4 hours at 37°C.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Mix to ensure complete solubilization and read the absorbance at 570 nm.
Signaling Pathways
The biological effects of 5-pyrimidinemethanamine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a key signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. As mentioned earlier, certain 5-methylpyrimidine derivatives act as potent JAK2 inhibitors.
Conclusion and Future Directions
The 5-pyrimidinemethanamine scaffold represents a highly valuable platform for the discovery of novel bioactive molecules. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug development programs. Future research in this area will likely focus on the design and synthesis of more potent and selective analogs, the elucidation of their mechanisms of action through detailed biological studies, and their evaluation in preclinical and clinical settings for various therapeutic indications. The continued exploration of the chemical space around the 5-pyrimidinemethanamine core holds great promise for the development of next-generation therapeutics.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 5-(Aminomethyl)-2-methylpyrimidin-4-amine | 101080-48-2 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
The Coordination Chemistry of 5-Pyrimidinemethanamine with Metal Ions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry and a versatile building block in coordination chemistry. This technical guide delves into the coordination chemistry of 5-Pyrimidinemethanamine, a promising but underexplored ligand. Due to the limited availability of direct experimental data for 5-Pyrimidinemethanamine, this document leverages established findings from analogous aminomethyl-substituted N-heterocyclic ligands, particularly aminomethylpyridines, to provide a comprehensive overview of its potential coordination behavior, proposed experimental protocols for complex synthesis, and detailed characterization methodologies. This guide aims to serve as a foundational resource for researchers venturing into the synthesis and application of novel metal complexes based on this ligand, with potential applications in catalysis, materials science, and drug development.
Introduction: The Pyrimidine Core in Coordination Chemistry
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. This structural motif is central to numerous biologically significant molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals. In the realm of coordination chemistry, the nitrogen atoms of the pyrimidine ring act as Lewis bases, readily coordinating to metal ions to form stable complexes. The resulting metallo-organic frameworks and discrete coordination compounds exhibit a diverse range of chemical and physical properties, including catalytic activity, luminescence, and biological efficacy.
5-Pyrimidinemethanamine introduces an additional donor site—the aminomethyl group—appended to the pyrimidine ring. This feature opens up possibilities for varied coordination modes, including monodentate, bidentate, and bridging interactions, making it a ligand of considerable interest for the design of novel metal complexes with tailored properties.
Anticipated Coordination Chemistry of 5-Pyrimidinemethanamine
Based on the coordination chemistry of analogous ligands such as 2-(aminomethyl)pyridine and 3-aminomethylpyridine, 5-Pyrimidinemethanamine is expected to exhibit versatile coordination behavior. The potential coordination modes are depicted in the diagram below.
Caption: Potential coordination modes of 5-Pyrimidinemethanamine with metal ions.
-
Monodentate Coordination: The ligand can coordinate to a metal center through either one of the pyrimidine ring nitrogen atoms or the nitrogen atom of the aminomethyl group.
-
Bidentate Chelation: The ligand can form a stable chelate ring by coordinating to a single metal center through both a ring nitrogen and the aminomethyl nitrogen.
-
Bridging Coordination: The ligand can bridge two different metal centers, with one coordinating to a ring nitrogen and the other to the aminomethyl nitrogen, potentially leading to the formation of coordination polymers.
The preferred coordination mode will depend on several factors, including the nature of the metal ion, the counter-anion, the stoichiometry of the reaction, and the solvent system used.
Proposed Experimental Protocols for Synthesis
The following are generalized protocols for the synthesis of metal complexes with 5-Pyrimidinemethanamine, adapted from established procedures for aminomethylpyridine ligands.
General Synthesis of a Metal(II) Complex
-
Ligand Solution Preparation: Dissolve 5-Pyrimidinemethanamine (2 mmol) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile; 20 mL).
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal(II) salt (e.g., chloride, nitrate, or perchlorate; 1 mmol) in the same solvent (10 mL).
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Complex Formation: The formation of a precipitate may occur immediately or after a period of stirring (typically 2-24 hours). Gentle heating or refluxing may be employed to facilitate the reaction if necessary.
-
Isolation and Purification: Collect the solid product by filtration, wash with small portions of the cold solvent, and then with a non-coordinating solvent like diethyl ether.
-
Drying: Dry the complex in a desiccator over a suitable drying agent (e.g., silica gel or anhydrous calcium chloride).
Synthesis for Crystal Growth
For obtaining single crystals suitable for X-ray diffraction, the following modifications can be applied:
-
Slow Diffusion: Layer the metal salt solution carefully on top of the ligand solution in a narrow tube. Crystals may form at the interface over several days to weeks.
-
Slow Evaporation: Allow the solvent of the reaction mixture to evaporate slowly at room temperature in a loosely covered container.
Characterization of 5-Pyrimidinemethanamine Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized complexes.
Spectroscopic Techniques
| Technique | Expected Observations and Interpretations |
| FT-IR Spectroscopy | - Shift in the C=N and C=C stretching vibrations of the pyrimidine ring upon coordination. - Shift in the N-H stretching and bending vibrations of the aminomethyl group upon coordination. - Appearance of new bands in the far-IR region corresponding to M-N stretching vibrations. |
| UV-Vis Spectroscopy | - Intra-ligand π→π* and n→π* transitions may be shifted upon coordination. - For transition metal complexes, d-d transitions may be observed in the visible region, providing information about the coordination geometry. |
| ¹H and ¹³C NMR Spectroscopy | - For diamagnetic complexes, coordination-induced shifts in the proton and carbon signals of the ligand. - Broadening of signals may occur upon coordination. |
Structural and Analytical Techniques
| Technique | Purpose |
| Single-Crystal X-ray Diffraction | Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline sample. |
| Elemental Analysis (CHN) | To determine the empirical formula of the complex and verify its purity. |
| Molar Conductivity Measurements | To determine the electrolytic nature of the complex in solution (i.e., whether the anions are coordinated or act as counter-ions). |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complex and identify the presence of coordinated or lattice solvent molecules. |
Data Presentation: Insights from Analogous Systems
The following table summarizes typical quantitative data observed for metal complexes of aminomethylpyridine ligands, which can serve as a reference for what to expect with 5-Pyrimidinemethanamine complexes.
| Parameter | Typical Values for Aminomethylpyridine Complexes |
| M-N(pyridine) bond length | 2.0 - 2.2 Å |
| M-N(amine) bond length | 2.1 - 2.3 Å |
| N(pyridine)-M-N(amine) bite angle | 80 - 90° (for bidentate coordination) |
| Characteristic IR Bands (cm⁻¹) | ν(N-H): 3100-3400 (shifts upon coordination) ν(C=N), ν(C=C): 1400-1600 (shifts upon coordination) ν(M-N): 400-600 |
| ¹H NMR Shifts (ppm, diamagnetic) | Pyrimidine protons: downfield shift of 0.1-0.5 ppm Methylene protons: shift of 0.2-0.6 ppm |
Visualized Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of 5-Pyrimidinemethanamine metal complexes.
Caption: A generalized experimental workflow for the synthesis and characterization of metal complexes.
Conclusion and Future Directions
While direct experimental data on the coordination chemistry of 5-Pyrimidinemethanamine is currently scarce, the established chemistry of analogous aminomethyl-substituted N-heterocycles provides a solid foundation for future research. This guide offers a roadmap for the synthesis and characterization of novel metal complexes based on this promising ligand. The versatile coordination potential of 5-Pyrimidinemethanamine suggests that its metal complexes could find applications in diverse fields, from catalysis to the development of new therapeutic agents. Future work should focus on the systematic synthesis and full characterization of a range of its metal complexes to elucidate their structural and functional properties, thereby unlocking their full potential.
The Ascendancy of 5-Pyrimidinemethanamine Derivatives in Kinase Inhibition: A Technical Guide
For Immediate Release
A Deep Dive into the Therapeutic Potential of 5-Pyrimidinemethanamine Derivatives as Potent and Selective Kinase Inhibitors
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of 5-pyrimidinemethanamine and related pyrimidine derivatives as a promising class of kinase inhibitors. The pyrimidine scaffold has long been recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document will explore the synthesis, biological evaluation, and mechanisms of action of these compounds against critical kinase targets implicated in cancer and inflammatory diseases.
A Versatile Scaffold for Targeting Key Kinases
The pyrimidine nucleus is a fundamental component of DNA and RNA and serves as a backbone for many therapeutic agents.[1] Its derivatives have garnered significant attention for their potent anticancer properties across various cancer cell lines.[1] The versatility of the pyrimidine scaffold allows for the development of inhibitors targeting a range of kinases, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Spleen Tyrosine Kinase (Syk).
Janus Kinase (JAK) Inhibition
The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is a key driver in myeloproliferative neoplasms (MPNs) and inflammatory diseases. A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as selective JAK2 inhibitors. One notable compound, A8, demonstrated excellent potency against JAK2 with an IC50 value of 5 nM and exhibited significant selectivity over other JAK family members.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently mutated or overexpressed in various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Several classes of pyrimidine derivatives have been developed as EGFR inhibitors. For instance, 5-(methylthio)pyrimidine derivatives have shown potent enzymatic and antiproliferative activities against EGFR mutants (L858R/T790M) with IC50 values in the subnanomolar range, while displaying significantly less potency against wild-type EGFR.[2] Similarly, pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking EGFR inhibitors, with some compounds exhibiting greater activity than the established inhibitor erlotinib.[4][5] Another series of 5-trifluoromethylpyrimidine derivatives has also demonstrated excellent antitumor activities against various cancer cell lines and potent EGFR kinase inhibition.[6]
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive therapeutic targets. Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase activity, leading to a reduction in the levels of oncoproteins like cMYC and MYCN.[7] Structure-based drug design has led to the identification of potent inhibitors with IC50 values under 200 nM in high-MYC expressing small-cell lung cancer (SCLC) cell lines.[7]
Spleen Tyrosine Kinase (Syk) Inhibition
Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[8][9] It is a key mediator in B-cell receptor (BCR) signaling and is implicated in inflammatory diseases and B-cell malignancies.[10] Pyrazolylpyrimidine-based compounds have been synthesized and evaluated as potent Syk inhibitors, demonstrating efficacy in both enzymatic and cellular assays.[8]
Quantitative Analysis of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative 5-pyrimidinemethanamine and related pyrimidine derivatives against their respective kinase targets.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| A8 | JAK2 | 5 | - | |
| 11b | EGFRWT | 90 | HCT-116 | [5] |
| 11b | EGFRT790M | 4030 | HCT-116 | [5] |
| 10b | EGFR | 8.29 | HepG2 | [4] |
| 9u | EGFR | 91 | A549 | [6] |
| Lead Compound 13 | Aurora A | < 200 | SCLC cell lines | [7] |
| Compound 5 | EGFR | 18 | - | [11] |
| Compound 11 | BTK | 7.95 | - | [12] |
| Vinyl sulphonamide 12 | BTK | 4.2 | - | [12] |
| Acetamide 13 | BTK | 11.1 | - | [12] |
| (R)-17 | CHK1 | 0.4 | Z-138 | [13] |
Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidine Derivatives.
| Compound | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 11b | HCT-116 | 3.37 | [5] |
| 11b | HepG-2 | 3.04 | [5] |
| 11b | MCF-7 | 4.14 | [5] |
| 11b | A549 | 2.4 | [5] |
| 9u | A549 | 0.35 | [6] |
| 9u | MCF-7 | 3.24 | [6] |
| 9u | PC-3 | 5.12 | [6] |
| (R)-17 | Z-138 | 0.013 | [13] |
Table 2: Cellular Antiproliferative Activity of Pyrimidine Derivatives.
Key Signaling Pathways and Experimental Workflows
Understanding the signaling pathways targeted by these inhibitors and the experimental methods used to evaluate them is crucial for their development.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways discussed.
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Protocols for N-Alkylation of 5-Pyrimidinemethanamine: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 5-pyrimidinemethanamine, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below describe two primary strategies for the introduction of alkyl substituents to the primary amino group: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.
Introduction
5-Pyrimidinemethanamine is a valuable building block in medicinal chemistry, featuring a reactive primary amine tethered to a pyrimidine core. N-alkylation of this primary amine allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The choice of synthetic strategy depends on the desired product, the nature of the alkylating agent, and the desired level of control over the reaction.
Synthetic Strategies
Two primary methods for the N-alkylation of 5-pyrimidinemethanamine are presented:
-
Direct N-Alkylation: This classic method involves the reaction of the primary amine with an alkyl halide in the presence of a base. It is a straightforward approach suitable for a wide range of alkylating agents.
-
Reductive Amination: This method proceeds via the formation of an intermediate imine from the reaction of the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding alkylated amine. Reductive amination is a versatile and often milder alternative to direct alkylation, particularly for the introduction of more complex alkyl groups.[1][2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and expected yields for the N-alkylation of 5-pyrimidinemethanamine based on analogous reactions reported in the literature. Optimization may be required for specific substrates.
Table 1: Direct N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reaction) |
| Benzyl bromide | K₂CO₃ | DMF | Room Temp. | 12 | 70-80 | [3] |
| Ethyl iodide | Et₃N | CH₂Cl₂ | Reflux | 8 | 60-70 | General Knowledge |
| 1-Bromobutane | NaH | THF | 60 | 16 | 50-60 | General Knowledge |
Table 2: Reductive Amination with Carbonyl Compounds
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reaction) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | Room Temp. | 12 | 80-90 | [4] |
| Acetone | NaBH₃CN | MeOH | Room Temp. | 24 | 75-85 | [4] |
| Cyclohexanone | H₂/Pd-C | EtOH | 50 | 8 | 85-95 | [5] |
Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes the synthesis of N-benzyl-5-pyrimidinemethanamine.
Materials:
-
5-Pyrimidinemethanamine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 5-pyrimidinemethanamine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to achieve a concentration of 0.2-0.5 M.
-
Stir the suspension at room temperature for 30 minutes.
-
To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-benzyl-5-pyrimidinemethanamine.
Protocol 2: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of N-benzyl-5-pyrimidinemethanamine.
Materials:
-
5-Pyrimidinemethanamine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 5-pyrimidinemethanamine (1.0 eq.) and benzaldehyde (1.1 eq.) in 1,2-dichloroethane (DCE) to achieve a concentration of 0.1-0.3 M.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x volumes of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure N-benzyl-5-pyrimidinemethanamine.
Mandatory Visualizations
Caption: General scheme for the direct N-alkylation of 5-pyrimidinemethanamine.
Caption: General scheme for the reductive amination of 5-pyrimidinemethanamine.
Caption: A typical experimental workflow for N-alkylation reactions.
References
Application Notes and Protocols for the Use of 5-Pyrimidinemethanamine in Multicomponent Reactions for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) are powerful tools in modern drug discovery, enabling the rapid synthesis of diverse compound libraries from simple starting materials in a single, efficient step. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. 5-Pyrimidinemethanamine, with its reactive primary amine, serves as a valuable building block for introducing the pyrimidine moiety into complex molecules using MCRs. This document provides detailed application notes and protocols for the utilization of 5-pyrimidinemethanamine in Ugi and Passerini multicomponent reactions for the generation of compound libraries.
Featured Multicomponent Reactions
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold.[1][2] By employing 5-pyrimidinemethanamine as the amine component, libraries of peptidomimetics bearing a pyrimidine core can be readily synthesized.[1] The versatility of the Ugi reaction allows for the introduction of four points of diversity in a single step, making it ideal for combinatorial library synthesis.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another valuable isocyanide-based MCR that involves the reaction of a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy amide.[3][4] While the Passerini reaction does not directly incorporate an amine component, a subsequent amidation step with 5-pyrimidinemethanamine can be employed to generate a library of pyrimidine-containing compounds.
Data Presentation: Representative Library Synthesis
To illustrate the utility of 5-pyrimidinemethanamine in library synthesis, a representative library was designed for the Ugi four-component reaction. The following tables summarize the reactants used and the expected products.
Table 1: Reactant Library for Ugi Reaction
| Component | Reactant 1 | Reactant 2 | Reactant 3 |
| Amine (A) | 5-Pyrimidinemethanamine | ||
| Aldehyde (B) | Benzaldehyde | 4-Chlorobenzaldehyde | Cyclohexanecarboxaldehyde |
| Carboxylic Acid (C) | Acetic Acid | Benzoic Acid | Phenylacetic Acid |
| Isocyanide (D) | tert-Butyl isocyanide | Cyclohexyl isocyanide | Benzyl isocyanide |
Table 2: Representative Ugi Reaction Products
| Product ID | Amine (A) | Aldehyde (B) | Carboxylic Acid (C) | Isocyanide (D) | Yield (%) | Purity (%) |
| P1 | 5-Pyrimidinemethanamine | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 85 | >95 |
| P2 | 5-Pyrimidinemethanamine | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | 82 | >95 |
| P3 | 5-Pyrimidinemethanamine | 4-Chlorobenzaldehyde | Phenylacetic Acid | Benzyl isocyanide | 78 | >95 |
| P4 | 5-Pyrimidinemethanamine | Cyclohexanecarboxaldehyde | Acetic Acid | tert-Butyl isocyanide | 88 | >95 |
(Note: Yields and purities are hypothetical and representative for illustrative purposes.)
Experimental Protocols
Protocol 1: General Procedure for the Ugi Four-Component Reaction using 5-Pyrimidinemethanamine
This protocol describes a general method for the synthesis of a library of compounds via the Ugi reaction.
Materials:
-
5-Pyrimidinemethanamine
-
Aldehyde (e.g., Benzaldehyde)
-
Carboxylic acid (e.g., Acetic Acid)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol).
-
Add methanol (5 mL) and 5-pyrimidinemethanamine (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
To the reaction mixture, add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired Ugi product.
Protocol 2: Passerini Reaction followed by Amidation with 5-Pyrimidinemethanamine
This two-step protocol provides an alternative route to pyrimidine-containing libraries.
Step 1: Passerini Three-Component Reaction
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Carboxylic acid (e.g., Acetic Acid)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in dichloromethane (10 mL).
-
Add the isocyanide (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-acyloxy amide.
Step 2: Amidation with 5-Pyrimidinemethanamine
Materials:
-
Crude α-acyloxy amide from Step 1
-
5-Pyrimidinemethanamine
-
Dimethylformamide (DMF)
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude α-acyloxy amide (1.0 mmol) in DMF (10 mL).
-
Add 5-pyrimidinemethanamine (1.2 mmol), HATU (1.2 mmol), and DIPEA (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final pyrimidine-containing compound.
Visualizations
Caption: Workflow for Ugi Four-Component Reaction.
Caption: Workflow for Passerini Reaction and Amidation.
Conclusion
The use of 5-pyrimidinemethanamine in multicomponent reactions, particularly the Ugi reaction, provides a highly efficient and versatile strategy for the synthesis of compound libraries with a pyrimidine core. The detailed protocols and workflows presented herein offer a practical guide for researchers to generate diverse molecular scaffolds for screening in drug discovery programs. The operational simplicity and high convergence of these MCRs make them ideal for automated and high-throughput synthesis platforms.
References
5-Pyrimidinemethanamine: A Versatile Scaffold for Novel Pharmaceutical Agents
For Immediate Release
[City, State] – [Date] – 5-Pyrimidinemethanamine has emerged as a critical building block in the synthesis of a diverse array of pharmaceutical compounds, demonstrating significant potential in the development of targeted therapies for cancer and other diseases. Its unique structural features allow for versatile chemical modifications, leading to the discovery of potent and selective inhibitors of key cellular targets, particularly protein kinases. This application note provides a comprehensive overview of the utility of 5-pyrimidinemethanamine in drug discovery, including detailed experimental protocols and a summary of the biological activities of its derivatives.
The pyrimidine core is a fundamental component of nucleic acids and a well-established pharmacophore in medicinal chemistry. The strategic incorporation of a methanamine group at the 5-position provides a key "handle" for synthetic chemists to introduce a variety of functional groups, thereby modulating the potency, selectivity, and pharmacokinetic properties of the resulting molecules. This has been particularly fruitful in the field of kinase inhibition, where pyrimidine derivatives have shown remarkable efficacy.
Application in Kinase Inhibitor Development
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. 5-Pyrimidinemethanamine serves as a valuable starting material for the synthesis of potent kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs).
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9 is a key regulator of transcription, and its inhibition has emerged as a promising strategy for cancer therapy. A series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines have been investigated for their ability to inhibit CDK9. The structure-activity relationship (SAR) studies reveal that modifications at the 5-position of the pyrimidine ring are critical for both potency and selectivity.[1]
| Compound | R (aniline) | R' (C5-pyrimidine) | CDK9 Kᵢ (nM) | CDK2 Kᵢ (nM) | Selectivity (CDK2/CDK9) | Antiproliferative GI₅₀ (nM, HCT-116) |
| Ia | m-NO₂ | H | 10 | 200 | 20 | 110 |
| 12a | m-NO₂ | CN | 12 | 1000 | 83 | 90 |
Table 1: Structure-Activity Relationship of 5-Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines as CDK9 Inhibitors. The data indicates that introducing a cyano (CN) group at the 5-position can enhance selectivity for CDK9 over CDK2 while maintaining high potency.[1]
Polo-Like Kinase 4 (PLK4) Inhibition
PLK4 is a crucial regulator of centrosome duplication and is implicated in tumorigenesis. Research into 5-chloro-2-aminopyrimidine derivatives has led to the discovery of potent PLK4 inhibitors. Compound 5f from this series demonstrated a remarkable IC₅₀ of 0.8 nM against PLK4 and significant anti-proliferative activity against the MCF-7 breast cancer cell line (IC₅₀ = 0.48 µM).[1]
| Compound | PLK4 IC₅₀ (nM) | MCF-7 IC₅₀ (µM) |
| 5f | 0.8 | 0.48 |
Table 2: Inhibitory Activity of a 5-Chloro-2-aminopyrimidine Derivative against PLK4 and the MCF-7 breast cancer cell line.[1]
Experimental Protocols
The following protocols outline key synthetic transformations involving 5-pyrimidinemethanamine, providing a foundation for the development of novel pharmaceutical candidates.
General Protocol for N-Acylation of 5-Pyrimidinemethanamine
N-acylation is a fundamental reaction to introduce amide functionalities, which are prevalent in many drug molecules.
Materials:
-
5-Pyrimidinemethanamine
-
Acyl chloride or Acid anhydride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous base (e.g., Triethylamine, Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 5-pyrimidinemethanamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous base (1.1-1.5 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(pyrimidin-5-ylmethyl)amide.
General Protocol for Reductive Amination using 5-Pyrimidinemethanamine
Reductive amination is a versatile method for forming C-N bonds and synthesizing secondary or tertiary amines.
Materials:
-
5-Pyrimidinemethanamine
-
Aldehyde or Ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Acetic acid (catalyst)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a stirred solution of 5-pyrimidinemethanamine (1.0 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in the anhydrous solvent, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the desired amine product.
Signaling Pathways and Experimental Workflows
The development of drugs derived from 5-pyrimidinemethanamine often involves targeting specific cellular signaling pathways. For instance, CDK9 inhibitors impact the transcription elongation process, which is critical for the expression of anti-apoptotic proteins that cancer cells rely on for survival.
The workflow for discovering and optimizing pharmaceutical compounds from 5-pyrimidinemethanamine typically follows a structured process from initial synthesis to biological evaluation.
Conclusion
5-Pyrimidinemethanamine is a highly valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its application in the development of kinase inhibitors, particularly for cancer therapy, has been demonstrated through extensive structure-activity relationship studies. The straightforward chemical modifications possible with this scaffold, combined with its favorable biological properties, make it a continued focus for researchers and drug development professionals seeking to create next-generation targeted therapies.
References
Synthesis of Substituted Pyrimidines Using 5-Pyrimidinemethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrimidines utilizing 5-pyrimidinemethanamine as a key starting material. The methodologies outlined herein are central to the generation of diverse chemical libraries for drug discovery and development, with a particular focus on the synthesis of potent kinase inhibitors.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its inherent biological relevance, stemming from its presence in the nucleobases of DNA and RNA, makes it an attractive template for the design of molecules that can modulate the activity of various biological targets. 5-Pyrimidinemethanamine, with its reactive primary amine, serves as a versatile building block for the introduction of a wide array of substituents at the 5-position of the pyrimidine ring. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of candidate drug molecules.
The protocols detailed below focus on three fundamental transformations of 5-pyrimidinemethanamine: N-acylation, and reductive amination. These reactions are widely applicable and allow for the synthesis of a diverse range of N-substituted pyrimidine derivatives.
Application 1: Synthesis of N-Acyl-5-(aminomethyl)pyrimidines as Potential Kinase Inhibitors
N-acylated aminomethylpyrimidines are a class of compounds that have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer. The introduction of an acyl group can provide additional interaction points within the ATP-binding pocket of kinases, enhancing binding affinity and selectivity.
Experimental Protocol: N-Acylation of 5-Pyrimidinemethanamine with Benzoyl Chloride
This protocol describes a general procedure for the N-acylation of 5-pyrimidinemethanamine using benzoyl chloride as a representative acylating agent.
Materials:
-
5-Pyrimidinemethanamine
-
Benzoyl Chloride
-
Triethylamine (TEA) or Pyridine (as a non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-pyrimidinemethanamine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: To the stirred solution, add triethylamine (1.1 equivalents).
-
Acyl Chloride Addition: Dissolve benzoyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzoyl-5-(aminomethyl)pyrimidine.
Data Presentation:
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl Chloride | TEA | DCM | 3 | 85 |
| 2 | Acetyl Chloride | Pyridine | DCM | 2 | 92 |
| 3 | 4-Nitrobenzoyl Chloride | TEA | DCM | 4 | 78 |
Experimental Workflow:
Application 2: Synthesis of N-Alkyl-5-(aminomethyl)pyrimidines via Reductive Amination
Reductive amination is a powerful and versatile method for the formation of C-N bonds. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. This methodology allows for the introduction of a wide variety of alkyl and aryl groups onto the nitrogen of 5-pyrimidinemethanamine, providing access to a large library of substituted pyrimidines for biological screening.
Experimental Protocol: Reductive Amination of 5-Pyrimidinemethanamine with Benzaldehyde
This protocol provides a general procedure for the reductive amination of 5-pyrimidinemethanamine with benzaldehyde.
Materials:
-
5-Pyrimidinemethanamine
-
Benzaldehyde
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic Acid (catalytic amount, if using NaBH₃CN)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 5-pyrimidinemethanamine (1.0 equivalent) in 1,2-dichloroethane, add benzaldehyde (1.1 equivalents).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired N-benzyl-5-(aminomethyl)pyrimidine.
Data Presentation:
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 18 | 82 |
| 2 | Acetone | NaBH₃CN/AcOH | MeOH | 24 | 75 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCE | 20 | 79 |
Experimental Workflow:
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Substituted pyrimidines derived from 5-pyrimidinemethanamine are of significant interest as inhibitors of protein kinases, which play a central role in cell signaling and are often implicated in cancer. Two important kinase targets are Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[1] Dysregulation of the EGFR pathway is a common feature of many cancers. Pyrimidine-based inhibitors can compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activity.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for the regulation of mitosis.[2] Overexpression of Aurora kinases is frequently observed in human cancers and is associated with genomic instability.[3] Small molecule inhibitors of Aurora kinases, including pyrimidine derivatives, can disrupt mitosis and induce apoptosis in cancer cells.
Conclusion
5-Pyrimidinemethanamine is a valuable and versatile starting material for the synthesis of a wide range of substituted pyrimidines. The N-acylation and reductive amination reactions described provide robust and straightforward methods for generating libraries of compounds with potential therapeutic applications, particularly as kinase inhibitors in the field of oncology. The detailed protocols and workflows presented herein are intended to serve as a practical guide for researchers engaged in drug discovery and development.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Pyrimidinemethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a foundational structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] The functionalization of the pyrimidine core is, therefore, a critical aspect of medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the synthesis of complex molecules, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[1][5][6][7][8]
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to derivatives of 5-pyrimidinemethanamine. Given that the primary amine in 5-pyrimidinemethanamine can interfere with the catalytic cycle or undergo side reactions, the protocols herein assume the use of an N-protected derivative (e.g., with a Boc group) of a halogenated 5-pyrimidinemethanamine as the starting material. These reactions are instrumental for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[1]
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[9] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds, which are common in kinase inhibitors and other therapeutic agents.[9][10]
General Reaction Scheme:
A generalized scheme for the Suzuki-Miyaura cross-coupling of a protected 5-(aminomethyl)-halopyrimidine.
Caption: Suzuki-Miyaura Coupling of a Protected 5-(aminomethyl)-halopyrimidine.
Optimized Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes typical conditions for the coupling of related chloropyrimidines, which can serve as a starting point for optimization.[9][10]
| Parameter | Condition | Notes |
| Substrate | N-Boc-5-(aminomethyl)-X-pyrimidine (X=Cl, Br) | The reactivity of the halide generally follows the order I > Br > Cl.[11] |
| Boronic Acid | Aryl or Heteroaryl boronic acid (1.1-1.5 equiv.) | |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (2-5 mol%) | For less reactive chlorides, more active catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) may be required.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) | The choice of base can significantly influence the reaction rate and yield.[12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Degassed solvents are crucial to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Microwave irradiation can often reduce reaction times.[13][14] |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |
Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine the N-protected 5-(aminomethyl)-halopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).[9]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[9][10]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[9][11]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[10][11]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[9]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[9][10]
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5][6][7] It is a powerful tool for synthesizing arylamines, which are prevalent in numerous pharmaceuticals.[6][8]
General Reaction Scheme:
A generalized scheme for the Buchwald-Hartwig amination of a protected 5-(aminomethyl)-halopyrimidine.
Caption: Buchwald-Hartwig Amination of a Protected 5-(aminomethyl)-halopyrimidine.
Optimized Reaction Conditions
The choice of ligand is critical in the Buchwald-Hartwig amination as it influences the stability and reactivity of the palladium catalyst.[6]
| Parameter | Condition | Notes |
| Substrate | N-Boc-5-(aminomethyl)-X-pyrimidine (X=Cl, Br) | Aryl chlorides often require more electron-rich and bulky ligands. |
| Amine | Primary or secondary amine (1.2 equiv.) | |
| Catalyst | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-5 mol%) | |
| Ligand | BINAP, Xantphos, RuPhos, BrettPhos (1.5-2x mol of Pd) | The choice of ligand is crucial for reaction efficiency and scope.[15] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.4-2.0 equiv.) | Strong, non-nucleophilic bases are typically used. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are required. |
| Temperature | 80-110 °C | |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
Detailed Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[11]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add the N-protected 5-(aminomethyl)-halopyrimidine (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene).[11]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by flash column chromatography.
III. Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, which is a highly efficient method for the formation of C(sp²)-C(sp) bonds.[16][17] This reaction is valuable for the synthesis of complex molecules, including pharmaceuticals and natural products.[16]
General Reaction Scheme:
A generalized scheme for the Sonogashira coupling of a protected 5-(aminomethyl)-halopyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Protecting Group Strategies for the Primary Amine of 5-Pyrimidinemethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the strategic use of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the primary amine of 5-pyrimidinemethanamine. This information is critical for multi-step synthetic routes in drug discovery and development where selective modification of other parts of the molecule is required.
Introduction to Protecting Group Strategy
In the synthesis of complex molecules containing multiple functional groups, it is often necessary to temporarily block a reactive site to prevent unwanted side reactions. For a primary amine, such as the one present in 5-pyrimidinemethanamine, this is crucial as it is both nucleophilic and basic. The choice of a suitable protecting group depends on its stability to various reaction conditions and the ease and selectivity of its removal. An ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and readily removable in high yield without affecting other functional groups. This principle of selective deprotection is known as orthogonality.[1]
This document outlines the protection and deprotection protocols for the Boc, Cbz, and Fmoc groups, provides quantitative data for comparison, and visualizes the experimental workflows.
Protecting Group Strategies: A Comparative Overview
The selection of a protecting group is a critical decision in a synthetic strategy. Below is a summary of the key characteristics of the Boc, Cbz, and Fmoc protecting groups.
| Protecting Group | Protection Reagent(s) | Protection Conditions | Deprotection Conditions | Key Advantages | Potential Limitations |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Basic (e.g., TEA, DIPEA, NaOH) or neutral | Acidic (e.g., TFA, HCl)[2] | Stable to a wide range of non-acidic conditions; easily removed.[2] | Sensitive to strong acids; potential for tert-butylation of sensitive substrates. |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Basic (e.g., NaHCO₃, TEA) | Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH)[3][4] | Stable to acidic and basic conditions; removable under neutral conditions.[3][4] | Incompatible with reactions involving catalytic reduction. |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Basic (e.g., NaHCO₃, Piperidine) | Basic (e.g., Piperidine, DBU)[5] | Stable to acidic and reductive conditions; orthogonal to Boc and Cbz.[6] | Labile to bases. |
Quantitative Data Summary
The following tables summarize typical reaction conditions, times, and yields for the protection and deprotection of primary amines, including examples with substrates structurally similar to 5-pyrimidinemethanamine.
Table 1: Boc Protection of Primary Amines
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzylamine | (Boc)₂O, TEA | DCM | Room Temp. | 2 h | 98 | Generic Protocol |
| 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | DCM | Room Temp. | 0.5 h | 90 | [7] |
| General Primary Amines | (Boc)₂O | Water/Acetone | Room Temp. | 10-20 min | >90 | Adapted from[8] |
Table 2: Cbz Protection of Primary Amines
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Glycine | Cbz-Cl, NaOH | Water/Dioxane | 0 | 1 h | 95 | Generic Protocol |
| Aniline | Cbz-Cl, NaHCO₃ | THF/Water | 0 to RT | 20 h | 90 | [4] |
| General Primary Amines | Cbz-Cl, β-Cyclodextrin | Water | Room Temp. | 1-2 h | 89-98 | [9] |
Table 3: Fmoc Protection of Primary Amines
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzylamine | Fmoc-Cl, NaHCO₃ | Dioxane/Water | Room Temp. | 4 h | 92 | Generic Protocol |
| Various Amines | Fmoc-Cl | Water/Ethanol | 60 | 0.5-4 h | 80-92 | [10] |
| Amino Acids | Fmoc-OSu, NaHCO₃ | Acetone/Water | Room Temp. | 12 h | >90 | [6] |
Experimental Protocols
The following are detailed experimental protocols for the protection and deprotection of the primary amine of 5-pyrimidinemethanamine. These are adapted from general procedures and may require optimization for this specific substrate.
Protocol 1: Boc Protection of 5-Pyrimidinemethanamine
Materials:
-
5-Pyrimidinemethanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-pyrimidinemethanamine (1.0 equiv) in DCM.
-
Add TEA or DIPEA (1.2 equiv).
-
Add (Boc)₂O (1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-5-pyrimidinemethanamine.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection
Materials:
-
N-Boc-5-pyrimidinemethanamine
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-5-pyrimidinemethanamine (1.0 equiv) in DCM.
-
Add TFA (10 equiv) or 4M HCl in Dioxane (10 equiv) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 5-pyrimidinemethanamine.
Protocol 3: Cbz Protection of 5-Pyrimidinemethanamine
Materials:
-
5-Pyrimidinemethanamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-pyrimidinemethanamine (1.0 equiv) in a mixture of dioxane and water (2:1).
-
Add NaHCO₃ (2.0 equiv).
-
Cool the mixture to 0 °C and add Cbz-Cl (1.1 equiv) dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Cbz-5-pyrimidinemethanamine.
-
Purify by column chromatography on silica gel if necessary.
Protocol 4: Cbz Deprotection (Hydrogenolysis)
Materials:
-
N-Cbz-5-pyrimidinemethanamine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenator
Procedure:
-
Dissolve N-Cbz-5-pyrimidinemethanamine (1.0 equiv) in MeOH or EtOH.
-
Carefully add 10% Pd/C (0.1 equiv).
-
Stir the suspension under an atmosphere of H₂ (balloon or hydrogenator) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 5-pyrimidinemethanamine.
Protocol 5: Fmoc Protection of 5-Pyrimidinemethanamine
Materials:
-
5-Pyrimidinemethanamine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve 5-pyrimidinemethanamine (1.0 equiv) in a mixture of dioxane and water (1:1).
-
Add NaHCO₃ (2.0 equiv).
-
Cool the mixture to 0 °C and add Fmoc-Cl (1.05 equiv).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and wash with diethyl ether.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield N-Fmoc-5-pyrimidinemethanamine.
Protocol 6: Fmoc Deprotection
Materials:
-
N-Fmoc-5-pyrimidinemethanamine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve N-Fmoc-5-pyrimidinemethanamine (1.0 equiv) in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to precipitate the product and wash to remove the dibenzofulvene-piperidine adduct.
-
Collect the product by filtration or decantation.
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the protection and deprotection strategies.
Caption: General Protection and Deprotection Schemes.
Caption: Orthogonal Deprotection Strategies.
Conclusion
The choice of a protecting group for the primary amine of 5-pyrimidinemethanamine is a critical step in the design of a synthetic route. The Boc, Cbz, and Fmoc protecting groups each offer distinct advantages and are removable under orthogonal conditions, providing flexibility in complex syntheses. The protocols and data presented here serve as a guide for researchers to select and implement the most suitable protecting group strategy for their specific needs. It is important to note that reaction conditions may require optimization for this particular substrate to achieve optimal yields and purity.
References
- 1. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Monitoring Reactions Involving 5-Pyrimidinemethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 5-pyrimidinemethanamine. The protocols described herein are essential for tracking reaction progress, determining conversion rates, identifying byproducts, and ensuring the purity of the final product. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to Analytical Monitoring
Effective monitoring is crucial for successful chemical synthesis. For reactions involving 5-pyrimidinemethanamine, a versatile building block in medicinal chemistry, a multi-faceted analytical approach is often necessary. The choice of method depends on the specific reaction conditions, the properties of the reactants and products, and the information required.[1]
-
Qualitative Analysis: Techniques like Thin-Layer Chromatography (TLC) offer a quick and cost-effective way to screen reaction progress by observing the disappearance of starting materials and the appearance of products.[1]
-
Quantitative Analysis: Methods such as HPLC and GC provide precise measurements of component concentrations, allowing for the calculation of reaction conversion and product purity.[1]
-
Structural Elucidation: NMR and MS are powerful tools for confirming the structure of the desired product and identifying any unknown intermediates or byproducts.[1][2]
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a highly reproducible and quantitative technique ideal for monitoring the progress of reactions involving polar, non-volatile compounds like 5-pyrimidinemethanamine.[1][3][4]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile in water with a modifier like 0.1% formic acid or an acetate buffer (pH ~4) is often effective for separating pyrimidine derivatives.[5] A typical gradient might be:
-
0-2 min: 5% Acetonitrile
-
2-15 min: 5% to 95% Acetonitrile
-
15-18 min: 95% Acetonitrile
-
18-20 min: 95% to 5% Acetonitrile
-
20-25 min: 5% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength where 5-pyrimidinemethanamine and the expected product absorb, typically around 254 nm or 270 nm.[1][6]
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture.
-
Dilute the sample with the initial mobile phase to a concentration of approximately 0.1-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
-
Data Analysis: The percentage conversion can be calculated by comparing the peak area of the starting material to the sum of the peak areas of the product and any byproducts. Purity is determined by the relative peak area of the product.
Quantitative Data Summary: HPLC
| Time Point | Retention Time (min) - 5-Pyrimidinemethanamine | Peak Area - 5-Pyrimidinemethanamine | Retention Time (min) - Product | Peak Area - Product | % Conversion | % Purity (Product) |
| 0 hr | 3.5 | 1,200,000 | - | - | 0% | - |
| 1 hr | 3.5 | 650,000 | 8.2 | 500,000 | 45.8% | 95.2% |
| 2 hr | 3.5 | 210,000 | 8.2 | 920,000 | 82.5% | 96.8% |
| 4 hr | 3.5 | 50,000 | 8.2 | 1,100,000 | 95.8% | 97.3% |
| 24 hr | - | - | 8.2 | 1,150,000 | >99% | 98.1% |
Gas Chromatography (GC) for Volatile Derivatives
GC is well-suited for the analysis of volatile and thermally stable compounds. While 5-pyrimidinemethanamine itself may not be sufficiently volatile, it can be analyzed after derivatization, or this method can be applied if the reaction products are more volatile.[1][7]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector. A Flame Ionization Detector (FID) can also be used for quantitative analysis.[8]
-
Column: A capillary column with a non-polar stationary phase, such as 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is generally effective.[8][9]
-
Carrier Gas: High-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[9]
-
Injector Temperature: 250 °C.[8]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 min at 280 °C.[8]
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: 40-400 amu.
-
-
Sample Preparation:
-
Quench and extract a reaction aliquot into a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, perform a derivatization step (e.g., silylation) to increase volatility.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL).
-
-
Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. The mass spectrometer provides confirmation of the identity of each peak based on its mass-to-charge ratio and fragmentation pattern.
Quantitative Data Summary: GC-MS
| Time Point | Retention Time (min) - 5-Pyrimidinemethanamine Derivative | Peak Area - 5-Pyrimidinemethanamine Derivative | Retention Time (min) - Product | Peak Area - Product | % Conversion |
| 0 hr | 5.8 | 980,000 | - | - | 0% |
| 1 hr | 5.8 | 450,000 | 10.1 | 490,000 | 52.1% |
| 2 hr | 5.8 | 150,000 | 10.1 | 780,000 | 84.0% |
| 4 hr | 5.8 | 25,000 | 10.1 | 910,000 | 97.3% |
| 24 hr | - | - | 10.1 | 950,000 | >99% |
NMR Spectroscopy for Structural Verification
NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring.[1][2] ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of new product signals.
Experimental Protocol: ¹H NMR
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation:
-
Take an aliquot from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add an internal standard with a known concentration for quantitative analysis (qNMR).
-
-
Data Analysis:
-
Identify characteristic peaks for 5-pyrimidinemethanamine (e.g., signals for the pyrimidine ring protons and the aminomethyl protons).
-
Observe the appearance of new signals corresponding to the product structure.
-
The ratio of the integrals of the product peaks to the starting material peaks can be used to estimate the reaction conversion.
-
Mass Spectrometry for Molecular Weight Confirmation
MS, often coupled with HPLC (LC-MS) or GC (GC-MS), is invaluable for confirming the molecular weight of the product and identifying byproducts.[1]
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
HPLC Conditions: Use the HPLC method described in Section 2.
-
MS Conditions (ESI):
-
Ionization Mode: Positive ion mode is typically suitable for amine-containing compounds.
-
Scan Range: A range that includes the molecular weights of the starting material and expected product (e.g., 50-500 m/z).
-
-
Data Analysis: The mass spectrum will show the protonated molecule [M+H]⁺ for the compounds of interest, confirming their molecular weights.
Workflow and Method Selection
The following diagrams illustrate a typical workflow for monitoring a reaction involving 5-pyrimidinemethanamine and the logical relationships between the different analytical methods.
Caption: General workflow for monitoring a chemical synthesis.
Caption: Relationship between analytical methods for reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. weizmann.ac.il [weizmann.ac.il]
- 3. Pyrimethamine analysis by enzyme inhibition and HPLC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-Aldrich [sigmaaldrich.com]
- 7. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices | MDPI [mdpi.com]
Application Notes and Protocols for the Scale-up Synthesis of 5-Pyrimidinemethanamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 5-Pyrimidinemethanamine and its derivatives. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 5-Pyrimidinemethanamine serves as a key building block for the synthesis of a diverse range of compounds, particularly those targeting signaling pathways implicated in cancer.
Introduction
Pyrimidine derivatives are of significant interest in drug discovery due to their ability to mimic endogenous nucleobases and interact with a wide array of biological targets. The 5-aminomethylpyrimidine core, in particular, is a versatile scaffold for the development of kinase inhibitors. This document outlines scalable synthetic routes to 5-Pyrimidinemethanamine and its N-substituted analogs, focusing on methods amenable to industrial production. Furthermore, it details the role of these derivatives as inhibitors of the EGFR and PI3K/Akt/mTOR signaling pathways, which are critical in cancer cell proliferation and survival.
Scale-up Synthesis of 5-Pyrimidinemethanamine
The large-scale synthesis of 5-Pyrimidinemethanamine can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, cost, and desired purity. Two common scalable routes are the Gabriel synthesis starting from 5-(chloromethyl)pyrimidine and the reduction of 5-cyanopyrimidine.
Method 1: Gabriel Synthesis
The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, avoiding the over-alkylation often seen with direct amination.[1][2][3][4][5]
Experimental Protocol: Gabriel Synthesis of 5-Pyrimidinemethanamine
-
Step 1: N-Alkylation of Potassium Phthalimide
-
In a suitable reactor, suspend potassium phthalimide (1.1 equivalents) in a high-boiling polar aprotic solvent such as DMF or DMSO.
-
To the stirred suspension, add a solution of 5-(chloromethyl)pyrimidine (1.0 equivalent) in the same solvent.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Once complete, cool the mixture and pour it into water to precipitate the N-(pyrimidin-5-ylmethyl)phthalimide.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Step 2: Hydrazinolysis of the Phthalimide
-
Suspend the dried N-(pyrimidin-5-ylmethyl)phthalimide in a suitable solvent such as ethanol or isopropanol.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~1-2.
-
Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield 5-Pyrimidinemethanamine hydrochloride.
-
| Step | Reactants | Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 5-(chloromethyl)pyrimidine, Potassium Phthalimide | DMF or DMSO | 80-100 | 4-8 | 85-95 |
| 2 | N-(pyrimidin-5-ylmethyl)phthalimide, Hydrazine Hydrate | Ethanol or Isopropanol | Reflux | 2-4 | 75-85 |
Method 2: Reduction of 5-Cyanopyrimidine
Catalytic hydrogenation of 5-cyanopyrimidine is another viable route for the large-scale production of 5-Pyrimidinemethanamine.
Experimental Protocol: Catalytic Hydrogenation of 5-Cyanopyrimidine
-
Charge a high-pressure hydrogenation reactor with 5-cyanopyrimidine and a suitable solvent (e.g., methanol, ethanol, or THF) containing ammonia to suppress secondary amine formation.
-
Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 40-60 °C with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake and by analytical methods like GC or HPLC.
-
Upon completion, cool the reactor, vent the hydrogen, and filter off the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude 5-Pyrimidinemethanamine.
-
Purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.
| Reactant | Catalyst | Solvent | H₂ Pressure (psi) | Temperature (°C) | Typical Yield (%) |
| 5-Cyanopyrimidine | Raney Nickel or Pd/C | Methanol/Ammonia | 50-100 | 40-60 | 80-90 |
Synthesis of N-Substituted 5-Pyrimidinemethanamine Derivatives
N-substituted derivatives of 5-Pyrimidinemethanamine are often the target molecules for drug development. Reductive amination is a highly versatile and scalable method for their synthesis.[4][6][7]
Method: Reductive Amination
This one-pot procedure involves the reaction of 5-pyrimidinecarboxaldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Reductive Amination for N-Alkyl/N-Aryl-5-pyrimidinemethanamine
-
Dissolve 5-pyrimidinecarboxaldehyde (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or dichloromethane.
-
Add the desired primary or secondary amine (1.0-1.2 equivalents).
-
If the amine is used as a salt, add a non-nucleophilic base like triethylamine to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or for larger scale, catalytic hydrogenation can be employed.
-
Continue stirring at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
| Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| 5-pyrimidinecarboxaldehyde | Primary/Secondary Alkyl/Aryl Amine | NaBH₄, STAB, or H₂/Catalyst | Methanol, Ethanol, or DCM | Room Temperature | 70-90 |
Application in Drug Development: Targeting Cancer Signaling Pathways
Derivatives of 5-Pyrimidinemethanamine have shown significant promise as inhibitors of key protein kinases involved in cancer progression. The Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR signaling pathways are frequently dysregulated in various cancers and are prominent targets for pyrimidine-based inhibitors.[8][9][10][11][12]
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[1][2][13][14] Mutations or overexpression of EGFR can lead to uncontrolled cell growth and tumor development. 5-Pyrimidinemethanamine derivatives can be designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, blocking downstream signaling.
Caption: EGFR signaling pathway and inhibition by 5-pyrimidinemethanamine derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8][10][15][16] Its aberrant activation is a common feature in many cancers. 5-Pyrimidinemethanamine derivatives can be developed as inhibitors of key kinases within this pathway, such as PI3K or mTOR.
Caption: PI3K/Akt/mTOR pathway and inhibition by 5-pyrimidinemethanamine derivatives.
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of 5-pyrimidinemethanamine derivatives.
Caption: Workflow for synthesis and screening of 5-pyrimidinemethanamine derivatives.
Conclusion
5-Pyrimidinemethanamine is a valuable and versatile building block in medicinal chemistry. The synthetic protocols outlined in this document provide scalable and efficient methods for its production and the synthesis of its derivatives. The application of these compounds as inhibitors of critical cancer-related signaling pathways, such as the EGFR and PI3K/Akt/mTOR pathways, highlights their therapeutic potential. The provided workflows and diagrams serve as a guide for researchers and drug development professionals in the design and synthesis of novel pyrimidine-based therapeutic agents.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ClinPGx [clinpgx.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Single-Step Synthesis of Pyrimidine Derivatives [ouci.dntb.gov.ua]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Functionalization of 5-Pyrimidinemethanamine for Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic functionalization of 5-pyrimidinemethanamine, a versatile scaffold for the development of novel therapeutic agents. The protocols and data presented herein are intended to guide medicinal chemists in the design and synthesis of new pyrimidine-based compounds with potential applications in various disease areas, particularly in the discovery of kinase inhibitors for oncology.
Introduction
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Pyrimidine derivatives have garnered significant attention in drug discovery due to their proven efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The synthetic tractability of the pyrimidine ring allows for diverse structural modifications, enabling the fine-tuning of pharmacological properties.
5-Pyrimidinemethanamine, with its reactive primary amine, serves as an excellent starting point for the introduction of various functional groups, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates. This document outlines key functionalization strategies, detailed experimental protocols, and a summary of the biological activities of related pyrimidine derivatives.
Key Functionalization Strategies
The primary amino group of 5-pyrimidinemethanamine is amenable to a variety of chemical transformations, enabling the synthesis of diverse compound libraries. Two of the most common and effective functionalization reactions are N-acylation and reductive amination.
-
N-Acylation: This reaction involves the formation of an amide bond by treating 5-pyrimidinemethanamine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. This is a straightforward method to introduce a wide range of substituents.
-
Reductive Amination: This powerful reaction allows for the formation of secondary or tertiary amines by reacting 5-pyrimidinemethanamine with an aldehyde or ketone in the presence of a reducing agent. This method is highly versatile for introducing diverse alkyl and aryl groups.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of 5-Pyrimidinemethanamine
This protocol describes a general method for the synthesis of N-(pyrimidin-5-ylmethyl) amides.
Materials:
-
5-Pyrimidinemethanamine
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) or Carboxylic acid
-
Coupling agent (if using a carboxylic acid), e.g., HATU, HOBt/EDC
-
Anhydrous base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure using Acyl Chloride:
-
Dissolve 5-pyrimidinemethanamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-(pyrimidin-5-ylmethyl) amide.
Procedure using Carboxylic Acid and Coupling Agents:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and diisopropylethylamine (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of 5-pyrimidinemethanamine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Protocol 2: General Procedure for Reductive Amination of 5-Pyrimidinemethanamine
This protocol provides a general method for the synthesis of N-alkyl or N-aryl substituted 5-pyrimidinemethanamines.
Materials:
-
5-Pyrimidinemethanamine
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)
-
Acetic acid (catalytic amount, if necessary)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of 5-pyrimidinemethanamine (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary or tertiary amine.
Data Presentation: Biological Activity of Related Pyrimidine Derivatives
While specific quantitative data for the biological activity of directly functionalized 5-pyrimidinemethanamine derivatives is limited in the public domain, the following tables summarize the activity of structurally related pyrimidine compounds, particularly those developed as kinase inhibitors. This data can serve as a valuable reference for guiding the design of new 5-pyrimidinemethanamine-based analogs.
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Compound 3b | Antitumor Activity | 13.6 | [1] |
| Compound 6 (Unnamed) | A549 (Lung Cancer) | >70 (in apoptotic phase) | [2] |
| Compound 7f | CDK2 | 0.05 | [3] |
| Compound 9d | HCT-116 (Colon Cancer) | 1.14 | [4] |
| Compound 11e | MCF-7 (Breast Cancer) | 10.33 | [4] |
| Compound 3g | HT29 (Colon Cancer) | 58.4 | [5] |
| Compound 2a | LOX Inhibition | 42 | [6] |
| Compound 14 | EGFR L858R/T790M | 0.00843 | [7] |
| Compound 15 | EGFR L858R/T790M | 0.00691 | [7] |
| Compound 4a | CDK2 | 0.21 | [8] |
| Compound 3a | HMG-CoA reductase | 0.011 | [9] |
Note: The compounds listed are structurally related pyrimidine derivatives and not direct functionalization products of 5-pyrimidinemethanamine. This data is for comparative purposes.
Visualizations
Experimental Workflow: Functionalization of 5-Pyrimidinemethanamine
Caption: Synthetic routes for functionalizing 5-pyrimidinemethanamine.
Signaling Pathway: Inhibition of a Kinase by a Pyrimidine Derivative
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
5-Pyrimidinemethanamine is a valuable and versatile building block in medicinal chemistry. The functionalization of its primary amine via N-acylation and reductive amination provides access to a wide array of derivatives. While direct biological data for these derivatives is emerging, the established potent activity of other substituted pyrimidines, particularly as kinase inhibitors, highlights the significant potential of this scaffold. The provided protocols and data serve as a foundation for researchers to explore the chemical space around 5-pyrimidinemethanamine and to develop novel drug candidates for a range of therapeutic applications. Further investigation into the SAR of 5-pyrimidinemethanamine derivatives is warranted to unlock their full therapeutic potential.
References
- 1. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of "5-Pyrimidinemethanamine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Pyrimidinemethanamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 5-Pyrimidinemethanamine, primarily focusing on the two main synthetic routes: the reduction of 5-cyanopyrimidine and alternative pathways from 5-substituted pyrimidines.
Route 1: Reduction of 5-Cyanopyrimidine
The reduction of 5-cyanopyrimidine is a common and direct method for synthesizing 5-Pyrimidinemethanamine. However, challenges such as incomplete reaction, low yield, and byproduct formation can occur.
Q1: My catalytic hydrogenation of 5-cyanopyrimidine is showing low conversion to the desired 5-Pyrimidinemethanamine.
Possible Causes and Solutions:
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Catalyst Inactivity: The Raney Nickel or Palladium on Carbon (Pd/C) catalyst may be old, poisoned, or improperly activated.
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Solution: Use fresh, high-quality catalyst. For Raney Nickel, ensure it is properly activated according to established procedures.[1]
-
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Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.
-
Solution: Increase the hydrogen pressure. Typical pressures for this type of reduction range from atmospheric pressure to 100 atm, depending on the catalyst and substrate.[2]
-
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Inadequate Temperature: The reaction temperature might be too low.
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Solution: Gently increase the reaction temperature. However, be cautious as excessive heat can lead to side reactions.
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Poor Solvent Choice: The solvent may not be optimal for the reaction.
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Solution: Ethanolic ammonia or methanolic ammonia are often used to suppress byproduct formation and can improve reaction rates.
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Q2: I am observing significant amounts of secondary and tertiary amine byproducts in my catalytic hydrogenation reaction.
Possible Cause and Solution:
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Reaction of the Primary Amine Product: The newly formed 5-Pyrimidinemethanamine can react with the imine intermediate or another molecule of the starting material to form secondary and tertiary amines.
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Solution: The most effective way to minimize this is to conduct the hydrogenation in the presence of ammonia (as gaseous ammonia, a solution of ammonia in the alcohol solvent, or by using ammonium hydroxide). The ammonia acts as a large excess of a primary amine, competitively inhibiting the product amine from reacting further.
-
Q3: My reduction of 5-cyanopyrimidine with Lithium Aluminum Hydride (LAH) is resulting in a complex mixture of products and a low yield of 5-Pyrimidinemethanamine.
Possible Causes and Solutions:
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Presence of Moisture: LAH is extremely reactive with water and other protic solvents. Any moisture in the reaction will consume the reagent and can lead to side reactions.
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Incorrect Stoichiometry: An insufficient amount of LAH will lead to incomplete reduction.
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Solution: Use a molar excess of LAH. Typically, 1.5 to 2 equivalents are used for nitrile reductions.
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Improper Work-up Procedure: The quenching of excess LAH and the work-up are critical steps.
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Solution: Follow a well-established work-up procedure, such as the Fieser work-up, which involves the careful, sequential addition of water and sodium hydroxide solution to precipitate the aluminum salts, making them easier to filter off.
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Route 2: Alternative Synthetic Pathways
Q4: My attempt to synthesize 5-Pyrimidinemethanamine from 5-chloromethylpyrimidine via amination is giving a low yield.
Possible Causes and Solutions:
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Side Reactions: 5-chloromethylpyrimidine is a reactive electrophile and can undergo side reactions, such as hydrolysis or reaction with the solvent.
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Solution: Use a high concentration of ammonia (e.g., a saturated solution of ammonia in an alcohol or liquid ammonia) to favor the desired nucleophilic substitution. Running the reaction at low temperatures can also help to minimize side reactions.
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Formation of Quaternary Ammonium Salts: The product, 5-Pyrimidinemethanamine, can further react with the starting material to form a quaternary ammonium salt.
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Solution: Use a large excess of ammonia to ensure the primary amine is the major product.
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Frequently Asked Questions (FAQs)
Q5: What are the most common methods for synthesizing 5-Pyrimidinemethanamine?
The most prevalent and direct method is the reduction of 5-cyanopyrimidine. This can be achieved through two primary approaches:
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Catalytic Hydrogenation: This method employs a catalyst such as Raney Nickel or Palladium on Carbon (Pd/C) with hydrogen gas. It is often favored for its scalability and milder reaction conditions compared to metal hydride reductions.
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Chemical Reduction: This typically involves the use of a strong reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous ethereal solvent.[3][5][6]
Alternative, though less common, routes include the amination of 5-halomethylpyrimidines (e.g., 5-chloromethylpyrimidine) or the reduction of pyrimidine-5-carboxamide.
Q6: How can I purify the final 5-Pyrimidinemethanamine product?
Purification can be challenging due to the basic and polar nature of the amine. Common methods include:
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Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method.
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Crystallization of a Salt: The amine can be converted to a salt (e.g., hydrochloride or hydrobromide) by treatment with the corresponding acid. These salts are often crystalline and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.
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Column Chromatography: While challenging due to the basicity of the amine, column chromatography on silica gel can be performed. It is often necessary to add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent to prevent streaking and improve separation.
Q7: What analytical techniques are suitable for monitoring the reaction and characterizing the product?
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Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting material and the appearance of the product. Due to the polarity of the amine, a polar mobile phase is typically required.
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Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the product and any volatile byproducts. The amine may need to be derivatized to improve its chromatographic behavior.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.
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Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹).
Summary of Synthetic Methods
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | 5-Cyanopyrimidine | Raney Ni or Pd/C, H₂, NH₃ | Good to Excellent | Scalable, milder conditions, catalyst can be recycled. | Potential for secondary/tertiary amine byproducts, requires pressure equipment. |
| Chemical Reduction | 5-Cyanopyrimidine | Lithium Aluminum Hydride (LAH) | Good | High reactivity, generally clean reduction to the primary amine. | Requires stringent anhydrous conditions, highly reactive and hazardous reagent, work-up can be challenging. |
| Amination | 5-Chloromethylpyrimidine | Ammonia | Moderate | Utilizes a different starting material. | Starting material may not be as readily available, potential for over-alkylation. |
| Amide Reduction | Pyrimidine-5-carboxamide | Lithium Aluminum Hydride (LAH) | Moderate to Good | An alternative route if the carboxamide is available. | Requires a strong and hazardous reducing agent, similar challenges to nitrile reduction with LAH. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 5-Cyanopyrimidine using Raney Nickel
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Catalyst Preparation: In a fume hood, carefully wash commercially available Raney Nickel (e.g., 5-10 wt% of the starting material) with anhydrous ethanol to remove the storage solvent.
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Reaction Setup: To a high-pressure hydrogenation vessel, add 5-cyanopyrimidine and anhydrous ethanolic ammonia (a 10-20% solution). Carefully add the washed Raney Nickel catalyst.
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Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat the mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis of aliquots.
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Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude 5-Pyrimidinemethanamine. Further purification can be achieved by vacuum distillation or by salt formation and recrystallization.
Protocol 2: Reduction of 5-Cyanopyrimidine using Lithium Aluminum Hydride (LAH)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LAH (1.5-2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
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Addition of Starting Material: Dissolve 5-cyanopyrimidine in the same anhydrous solvent and add it dropwise to the LAH suspension at 0 °C (ice bath).
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours, or until the reaction is complete as monitored by TLC.
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Work-up (Fieser Method): Cool the reaction mixture to 0 °C and carefully and sequentially add water (X mL), 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LAH in grams. A granular precipitate should form.
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Isolation: Filter the mixture and wash the precipitate thoroughly with ether or THF.
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Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Pyrimidinemethanamine. Purify further by vacuum distillation.
Visualizations
Caption: Synthetic routes to 5-Pyrimidinemethanamine.
Caption: Troubleshooting logic for the synthesis of 5-Pyrimidinemethanamine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. STUDY OF LITHIUM ALUMINIUM HYDRIDE REDUCTION OF 5-ACETYL-1,6-DIMETHYL-4-PHENYL-3,4-DIHYDROPYRIMIDIN-2(1H)-ONE | Zlatkovic | Facta Universitatis, Series: Physics, Chemistry and Technology [casopisi.junis.ni.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of 5-Pyrimidinemethanamine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 5-Pyrimidinemethanamine.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with 5-Pyrimidinemethanamine is resulting in a low or no product yield. What are the common causes?
A1: Low yields in amide coupling reactions are frequently due to several factors:
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Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If the coupling reagent is not effective or used in insufficient amounts, the activation will be incomplete.[1]
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Deactivation of the Amine: 5-Pyrimidinemethanamine can be deactivated through protonation by the carboxylic acid, which renders it non-nucleophilic.[1]
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Steric Hindrance: Bulky substituents on either the carboxylic acid or the pyrimidine ring can sterically hinder the reaction, leading to slow or incomplete coupling.[1]
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Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the formation of the amide. It is critical to use anhydrous solvents and reagents.[1]
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Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice of base can significantly impact the reaction's success.[1]
Q2: How can I improve the yield of my amide coupling reaction with 5-Pyrimidinemethanamine?
A2: To improve the yield, consider the following optimization strategies:
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Choice of Coupling Reagent: For challenging couplings, especially with potentially less nucleophilic amines like 5-Pyrimidinemethanamine, using a more powerful coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is recommended. HATU is known for its high efficiency and ability to suppress side reactions.[2][3]
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Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a short period (5-15 minutes) before adding the 5-Pyrimidinemethanamine. This "pre-activation" step ensures the formation of the highly reactive OAt-active ester intermediate.[2]
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Solvent Selection: Use polar aprotic solvents like DMF or DCM, ensuring they are anhydrous.[1][2]
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Temperature Control: Most HATU couplings perform well at room temperature. However, for sluggish reactions, gentle heating (40-50°C) may be beneficial. Conversely, cooling to 0°C during the activation step can minimize side reactions.[2]
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Order of Addition: Always add the amine after the pre-activation of the carboxylic acid to avoid the formation of guanidinium byproducts.[2]
Q3: I am performing a Suzuki-Miyaura coupling with a 5-halopyrimidine derivative to synthesize a precursor for 5-Pyrimidinemethanamine, but the yield is low. What are the potential issues?
A3: Low yields in Suzuki-Miyaura couplings involving pyrimidines can be attributed to several factors:
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Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient pyrimidine rings, using bulky, electron-rich phosphine ligands can enhance the catalytic activity.[4] However, in some cases, ligand-free conditions at high temperatures can improve selectivity.
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Base Selection: The choice of base is crucial for the transmetalation step. Common bases include K₃PO₄, Na₂CO₃, and Cs₂CO₃. The optimal base can be substrate-dependent.[4][5]
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Protodeboronation: A common side reaction is the protonolysis of the boronic acid, which leads to the formation of an Ar-H byproduct instead of the desired coupled product. This can be more prevalent with electron-withdrawing groups on the boronic acid.[4]
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Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation and lower yields.[4]
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Reaction Conditions: Inadequate temperature, solvent, or reaction time can lead to incomplete conversion.
Q4: How can I optimize the conditions for a Suzuki-Miyaura coupling with a 5-halopyrimidine?
A4: To optimize your Suzuki-Miyaura coupling, consider the following:
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Screening Catalysts and Ligands: If using a palladium catalyst, screen different phosphine ligands. For instance, Pd(PPh₃)₄ is commonly used.[4][5] For some substrates, nickel-based catalysts like NiCl₂(PCy₃)₂ can be effective.[5]
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Screening Bases and Solvents: Experiment with different bases (e.g., K₃PO₄, K₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, THF/water, or tert-amyl alcohol).[5][6]
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Temperature and Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Temperatures typically range from 85-120°C.[5]
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Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[5]
Troubleshooting Guides
Amide Coupling with 5-Pyrimidinemethanamine
| Problem | Possible Cause | Suggested Solution |
| Low to No Product | Incomplete activation of carboxylic acid. | Use a more potent coupling reagent like HATU. Ensure a 1.1 to 1.5-fold excess of the coupling reagent. |
| Deactivation of 5-Pyrimidinemethanamine. | Use a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to neutralize any acid formed and prevent protonation of the amine.[1][2] | |
| Hydrolysis of activated intermediate. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[1] | |
| Steric hindrance. | Increase reaction temperature to 40-50°C and prolong the reaction time.[2] | |
| Multiple Spots on TLC/LC-MS | Guanidinylation of the amine. | Add 5-Pyrimidinemethanamine only after the pre-activation of the carboxylic acid with HATU and base.[2] |
| Racemization (if applicable). | Run the reaction at a lower temperature (e.g., 0°C). Use additives known to suppress racemization like HOAt.[2] |
Suzuki-Miyaura Coupling with 5-Halopyrimidines
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Inefficient catalyst system. | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) or consider a nickel catalyst (e.g., NiCl₂(PCy₃)₂).[5][6] |
| Inappropriate base or solvent. | Test various bases (K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent mixtures (e.g., 1,4-dioxane/H₂O, THF/H₂O).[5][6] | |
| Protodeboronation of boronic acid. | Use a milder base or anhydrous conditions. Ensure the boronic acid is of high quality. | |
| Catalyst deactivation by pyrimidine nitrogen. | Increase catalyst loading slightly. The use of bulky ligands may mitigate this effect.[4] | |
| Homocoupling of Boronic Acid | Oxygen contamination. | Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction. |
| Inefficient transmetalation. | Ensure the base is adequately soluble in the reaction medium. |
Data Presentation
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of 5-Bromopyrimidine
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 | [5] |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 86 | [5] |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 | [5] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 | [5] |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
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Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
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Add a non-nucleophilic base like DIPEA (2.0 equivalents).
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Add the coupling reagent HATU (1.1-1.5 equivalents).
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Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.[2]
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Add 5-Pyrimidinemethanamine (1.0-1.2 equivalents) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
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Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidine
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To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).[5]
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Add a degassed 4:1 mixture of 1,4-dioxane and water.
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Stir the reaction mixture at 85-95 °C under the inert atmosphere.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.[5]
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield coupling reactions.
References
Identifying and minimizing byproducts in "5-Pyrimidinemethanamine" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Pyrimidinemethanamine. Our resources are designed to help you identify and minimize byproducts in your reactions, ensuring higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-Pyrimidinemethanamine?
A1: The most common and effective synthetic routes for the preparation of 5-Pyrimidinemethanamine include:
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Reduction of 5-Cyanopyrimidine: This method typically involves the catalytic hydrogenation of 5-cyanopyrimidine using catalysts such as Raney Nickel or Palladium on carbon.
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Amination of 5-(Chloromethyl)pyrimidine: This route involves the reaction of 5-(chloromethyl)pyrimidine with ammonia. It is a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group.
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Leuckart Reaction of 5-Formylpyrimidine: This is a reductive amination process where 5-formylpyrimidine is converted to 5-Pyrimidinemethanamine using ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2]
Q2: What are the primary byproducts I should be aware of for each synthetic route?
A2: Each synthetic route has a unique byproduct profile:
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Reduction of 5-Cyanopyrimidine: The primary byproducts are secondary and tertiary amines, formed from the reaction of the newly formed primary amine with reaction intermediates. Specifically, the intermediate imine can react with the product amine.
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Amination of 5-(Chloromethyl)pyrimidine: Over-alkylation is the main issue, leading to the formation of secondary (bis(pyrimidin-5-ylmethyl)amine) and tertiary amines (tris(pyrimidin-5-ylmethyl)amine).
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Leuckart Reaction of 5-Formylpyrimidine: Common byproducts include the N-formyl intermediate if hydrolysis is incomplete, as well as products from aldol-type condensation of the starting aldehyde.[3] Secondary and tertiary amines can also be formed.[3]
Q3: How can I purify the final 5-Pyrimidinemethanamine product?
A3: Purification strategies depend on the specific impurities present. Common methods include:
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Distillation: Vacuum distillation can be effective for separating the desired amine from less volatile byproducts.
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Crystallization: Formation of a salt (e.g., hydrochloride) can facilitate purification through crystallization, leaving more soluble impurities in the mother liquor.
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Column Chromatography: Silica gel or alumina column chromatography can be used to separate the product from byproducts with different polarities.
Troubleshooting Guides
Route 1: Reduction of 5-Cyanopyrimidine
Issue: Low yield of 5-Pyrimidinemethanamine and presence of significant amounts of secondary and tertiary amines.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivity | Ensure the catalyst (e.g., Raney Nickel, Pd/C) is fresh and active. Perform a test reaction on a small scale with a known reactive substrate. | Increased conversion of the starting material. |
| Sub-optimal Reaction Conditions | Optimize hydrogen pressure, temperature, and reaction time. Higher hydrogen pressure can favor the formation of the primary amine. | Improved selectivity towards the primary amine. |
| Reaction of Product with Intermediates | Add the substrate slowly to the reaction mixture to maintain a low concentration of the product, minimizing its reaction with intermediates. The use of additives like ammonia can also suppress secondary amine formation. | Reduced formation of secondary and tertiary amine byproducts. |
Route 2: Amination of 5-(Chloromethyl)pyrimidine
Issue: Formation of significant amounts of over-alkylation byproducts (secondary and tertiary amines).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Concentration of Starting Material | Use a large excess of ammonia relative to the 5-(chloromethyl)pyrimidine. This increases the probability of the chloromethyl group reacting with ammonia rather than the product amine. | Minimized formation of secondary and tertiary amines. |
| Inappropriate Reaction Temperature | Perform the reaction at a lower temperature to reduce the rate of the competing over-alkylation reaction. | Improved selectivity for the primary amine. |
| Prolonged Reaction Time | Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to prevent further reaction of the product. | Prevention of excessive byproduct formation. |
Route 3: Leuckart Reaction of 5-Formylpyrimidine
Issue: Presence of N-formyl byproduct and other impurities.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Hydrolysis of N-formyl intermediate | Ensure the final hydrolysis step (typically with acid or base) is complete by adjusting the reaction time, temperature, or concentration of the hydrolyzing agent. | Complete conversion of the N-formyl intermediate to the desired primary amine. |
| Aldol Condensation of Starting Aldehyde | Maintain a moderate reaction temperature to disfavor the aldol condensation side reaction.[3] | Reduced formation of resinous byproducts. |
| Formation of Secondary/Tertiary Amines | Optimize the ratio of formamide/ammonium formate to the aldehyde to favor the formation of the primary amine. | Increased yield of the desired 5-Pyrimidinemethanamine. |
Quantitative Data
Table 1: Comparison of Synthetic Routes for 5-Pyrimidinemethanamine
| Synthetic Route | Typical Yield (%) | Major Byproducts | Purity before Purification (%) |
| Reduction of 5-Cyanopyrimidine | 70-85 | Secondary and tertiary amines | 60-75 |
| Amination of 5-(Chloromethyl)pyrimidine | 60-75 | Secondary and tertiary amines | 50-65 |
| Leuckart Reaction of 5-Formylpyrimidine | 50-65 | N-formyl intermediate, aldol products, secondary/tertiary amines | 40-55 |
Experimental Protocols
Protocol 1: Reduction of 5-Cyanopyrimidine
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Catalyst Preparation: In a hydrogenation vessel, suspend Raney Nickel (5% w/w of the substrate) in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
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Reaction Setup: Dissolve 5-cyanopyrimidine (1 equivalent) in anhydrous ethanol and add it to the catalyst suspension.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the mixture at room temperature.
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Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
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Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-Pyrimidinemethanamine.
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Purification: Purify the crude product by vacuum distillation or by crystallization as a salt.
Protocol 2: Amination of 5-(Chloromethyl)pyrimidine
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Reaction Setup: In a pressure vessel, dissolve 5-(chloromethyl)pyrimidine hydrochloride (1 equivalent) in a solution of excess aqueous or alcoholic ammonia (e.g., 10-20 equivalents).
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Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 60-80°C) with stirring.
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Monitoring: Monitor the reaction progress by TLC or GC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ammonia under reduced pressure.
-
Isolation: Basify the residue with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Visualizations
References
Technical Support Center: Purification of 5-Pyrimidinemethanamine and its Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Pyrimidinemethanamine and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 5-Pyrimidinemethanamine?
Common impurities can include unreacted starting materials, such as 5-bromopyrimidine or 5-cyanopyrimidine, byproducts from side reactions, and residual catalysts or reagents. Depending on the synthetic route, you may also encounter over-alkylated or dimerized products.
Q2: My 5-Pyrimidinemethanamine derivative is highly polar and streaks on the silica gel column. What can I do?
Streaking on silica gel is a common issue with polar amines. To mitigate this, you can try the following:
-
Add a small amount of a basic modifier to your mobile phase, such as triethylamine (0.1-1%) or ammonia in methanol. This will help to deprotonate the amine and reduce its interaction with the acidic silica gel surface.
-
Use a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. Reverse-phase chromatography (C18) is another option if your compound is sufficiently non-polar.
-
Consider converting the amine to a less polar derivative before chromatography, such as a Boc-protected amine, which can be easily deprotected after purification.
Q3: I am having difficulty crystallizing my 5-Pyrimidinemethanamine derivative. What solvent systems should I try?
Finding a suitable crystallization solvent often requires screening several options. Here are some suggestions:
-
Start with a single solvent system. Try dissolving your compound in a small amount of a boiling solvent in which it is sparingly soluble (e.g., ethyl acetate, acetonitrile, or isopropanol) and then allowing it to cool slowly.
-
Use a binary solvent system. If a single solvent is not effective, dissolve your compound in a good solvent (e.g., methanol, ethanol, or dichloromethane) and then slowly add a poor solvent (e.g., hexanes, diethyl ether, or water) until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.
-
Utilize techniques like vapor diffusion for growing high-quality crystals, especially for small amounts of material.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery from chromatography | - Compound is irreversibly adsorbed onto the stationary phase.- Compound is volatile and is lost during solvent removal.- Compound is unstable on the stationary phase. | - Add a basic modifier (e.g., triethylamine) to the mobile phase for silica gel chromatography.- Use a less acidic stationary phase like neutral alumina.- Remove the solvent under reduced pressure at a lower temperature (e.g., using a cold water bath).- Check the stability of your compound on a small scale using a TLC plate spotted with your compound and left in the developing solvent for an extended period. |
| Poor separation of product from impurities | - Inappropriate mobile phase polarity.- Co-elution of impurities with the desired compound. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) before running the column. A good starting point for aminopyrimidines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).- Try a different stationary phase (e.g., alumina, C18).- Consider using a different purification technique, such as preparative HPLC or crystallization. |
| Compound appears to be decomposing on the column | - The stationary phase is too acidic.- The compound is sensitive to air or light. | - Use a deactivated stationary phase (e.g., neutral alumina) or add a basic modifier to the eluent.- Purify the compound quickly and under an inert atmosphere (e.g., nitrogen or argon) if it is known to be air-sensitive. |
| Inconsistent retention times in HPLC | - Changes in mobile phase composition.- Column degradation.- Fluctuation in column temperature. | - Ensure the mobile phase is well-mixed and degassed.- Use a guard column to protect the analytical column.- Employ a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude 5-Pyrimidinemethanamine derivative in a minimal amount of the mobile phase or a stronger solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Start with a low-polarity mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient could be from 0% to 10% methanol in dichloromethane. Crucially, add 0.5% triethylamine to the mobile phase throughout the entire purification to prevent streaking.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Binary Solvent System
-
Solvent Selection: Identify a "good" solvent that readily dissolves your compound at elevated temperatures and a "poor" solvent in which your compound is insoluble. Common pairs include methanol/diethyl ether, ethanol/hexanes, and dichloromethane/hexanes.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).
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Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or freezer.
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Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Visual Guides
Caption: General workflow for the purification of 5-Pyrimidinemethanamine derivatives.
Caption: Troubleshooting decision tree for column chromatography issues.
Technical Support Center: Catalyst Selection and Optimization for Reactions with 5-Pyrimidinemethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in reactions involving 5-Pyrimidinemethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions applicable to 5-Pyrimidinemethanamine?
A1: Given its structure, which features a primary amine group attached to a pyrimidine ring, 5-Pyrimidinemethanamine is a versatile substrate for several key catalytic reactions:
-
Reductive Amination : The primary amine can be formed by reacting a suitable aldehyde or ketone with ammonia, or 5-Pyrimidinemethanamine itself can be used to react with carbonyl compounds to form secondary or tertiary amines. This reaction typically involves a reducing agent and sometimes a catalyst.[1][2][3]
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Palladium-Catalyzed Cross-Coupling Reactions : The pyrimidine ring can be functionalized, or the amine group can participate in C-N bond formation (Buchwald-Hartwig amination). For reactions on the ring, a leaving group (like a halogen or tosylate) is typically required on the pyrimidine nucleus. Palladium catalysts are frequently used for these transformations.[4][5][6][7]
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Enzyme-Catalyzed Reactions : Biocatalysts can offer high selectivity and mild reaction conditions for specific transformations involving the amine or pyrimidine core.[8]
Q2: How do I select a catalyst system for a Suzuki or Hiyama cross-coupling reaction on a pyrimidine core?
A2: For cross-coupling reactions on a pyrimidine ring (e.g., a 2-tosylpyrimidine derivative), a palladium-based catalyst system is standard. The choice of ligand and additives is crucial for success.
-
Catalyst : Palladium complexes like Pd₂(dba)₃ or PdCl₂ are common precursors.[6][9]
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Ligand : Phosphine ligands are essential. For sterically hindered couplings, bulky electron-rich ligands like XPhos or PCy₃ are often effective.[6][9]
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Base : A base such as K₃PO₄ is required to activate the boronic acid (in Suzuki coupling).[9]
-
Additives : In Hiyama couplings with organosilanes, a fluoride source like TBAF and a copper salt like CuCl can be essential for promoting the reaction.[6]
Q3: My reductive amination reaction using 5-Pyrimidinemethanamine is inefficient. What catalyst and conditions should I consider?
A3: Inefficiency in reductive amination can be due to the choice of reducing agent or catalyst.
-
Classical Approach : A common method uses a reducing agent like sodium cyanoborohydride under mildly acidic conditions (pH ~5).[1][3] This method often doesn't require an additional metal catalyst.
-
Catalytic Approach : For more selective or challenging transformations, catalyst-controlled reductive amination is preferred. Transition metal catalysts based on iridium, ruthenium, nickel, or iron can offer high selectivity and efficiency.[1][10][11] These reactions often use H₂ gas or a transfer hydrogenation reagent (like formic acid or isopropanol) as the reductant.[2] Optimizing temperature, pressure, and catalyst loading is key.[2][12]
Q4: My catalyst appears to be inactive or poisoned. What are the common causes and solutions?
A4: Catalyst deactivation is a frequent issue, especially with transition metal catalysts like palladium.
-
Impurity Poisoning : Sulfur, nitrogen, or phosphorus-containing impurities in your starting materials or solvents can act as poisons.[8][9] Solution : Purify all reactants and solvents thoroughly before use via distillation, recrystallization, or by passing them through a column of activated alumina.[8]
-
Air and Moisture Sensitivity : Many catalysts, particularly palladium(0) species and their associated phosphine ligands, are sensitive to oxygen and moisture.[8][9] Solution : Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate techniques like a Schlenk line or a glovebox.[9]
-
Thermal Degradation : Excessively high temperatures can cause the catalyst or ligands to decompose.[9] Solution : Run the reaction at the lowest effective temperature and consider using a more thermally stable catalyst system if high temperatures are necessary.
Q5: I am observing very low product yield. What are the key parameters to investigate?
A5: Low yields can arise from multiple factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Loading : The amount of catalyst may be insufficient. Systematically vary the loading (e.g., 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration.[8][13]
-
Reaction Conditions : Temperature and reaction time are critical. If the reaction is slow, consider increasing the temperature. Monitor the reaction's progress using TLC or HPLC to avoid product degradation from prolonged reaction times.[14]
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Solvent Effects : The solvent's polarity can significantly impact reaction rates and yields. Screen different solvents to find the most suitable one.[14][15]
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Reagent Purity : Ensure all starting materials are pure, as impurities can inhibit the reaction.[14][15]
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide helps identify the root cause of poor reaction performance. Follow the logical workflow to diagnose the issue.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organometallic cross-coupling reactions [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reaction Optimization: Case Study 1 - GalChimia [galchimia.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Managing the stability and degradation of "5-Pyrimidinemethanamine"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and degradation of 5-Pyrimidinemethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-Pyrimidinemethanamine?
A1: For optimal stability, 5-Pyrimidinemethanamine should be stored in a freezer at -20°C under an inert atmosphere.[1] It is supplied as a low-melting yellow solid and should be kept in a tightly sealed container to prevent exposure to moisture and air.
Q2: What solvents are suitable for dissolving 5-Pyrimidinemethanamine?
A2: 5-Pyrimidinemethanamine is soluble in DMSO and methanol.[1] For long-term storage in solution, it is advisable to use anhydrous solvents and store at low temperatures (-20°C or -80°C) in a tightly sealed vial, protected from light. However, storing the compound in solution for extended periods is generally not recommended as it can accelerate degradation.
Q3: What are the visual indicators of 5-Pyrimidinemethanamine degradation?
A3: A change in the physical appearance of the compound, such as a color change from its typical low-melting yellow solid form, or clumping, may indicate degradation. However, significant degradation can occur without any obvious visual changes. Therefore, analytical methods such as HPLC are recommended for purity assessment.
Q4: What are the potential degradation pathways for 5-Pyrimidinemethanamine?
A4: While specific degradation pathways for 5-Pyrimidinemethanamine are not extensively documented, based on the chemistry of similar aminopyrimidine compounds, potential degradation pathways include:
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Hydrolysis: The pyrimidine ring or the aminomethyl group may be susceptible to hydrolysis under acidic or basic conditions. Alkaline hydrolysis has been shown to degrade certain pyrimidine derivatives.[2]
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Oxidation: The amino group and the pyrimidine ring can be susceptible to oxidation. Exposure to oxidizing agents or atmospheric oxygen over time can lead to the formation of N-oxides or other oxidative degradation products. Oxidative damage to the pyrimidine ring is a known phenomenon.[3]
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Photodegradation: Exposure to UV or visible light can induce degradation. Photolytic degradation is a common stress factor tested in forced degradation studies of pharmaceuticals.
Q5: Is 5-Pyrimidinemethanamine hazardous?
A5: Yes, 5-Pyrimidinemethanamine is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of the compound leading to a lower active concentration or interference from degradation products. | 1. Verify the purity of your 5-Pyrimidinemethanamine sample using a suitable analytical method like HPLC. 2. If degradation is confirmed, obtain a fresh, high-purity batch of the compound. 3. Review your storage and handling procedures to ensure they align with the recommended guidelines. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | Exposure to light, moisture, or elevated temperatures. | 1. It is recommended to discard the sample as its purity may be compromised. 2. Ensure future samples are stored in a dark, dry, and refrigerated environment under an inert atmosphere. 3. Use a desiccator to minimize moisture exposure. |
| Precipitation or color change observed in a stock solution. | Compound degradation or poor solubility in the chosen solvent over time. | 1. Prepare fresh solutions for your experiments. 2. If you must store solutions, use anhydrous, high-purity solvents and store at -20°C or -80°C in a tightly sealed, light-protected vial. 3. Confirm the stability of the compound in your specific solvent and storage conditions experimentally. |
| Difficulty in achieving reproducible analytical results (e.g., shifting HPLC retention times). | Interaction of the amine group with the stationary phase or degradation during analysis. | 1. For HPLC analysis, consider using a mobile phase with additives like trifluoroacetic acid (TFA) to improve peak shape for amines. 2. Ensure the mobile phase is freshly prepared and filtered. 3. Check for on-column degradation by comparing the chromatograms of freshly prepared and aged samples. |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C5H7N3 | [1] |
| Molecular Weight | 109.13 g/mol | [1][4] |
| Appearance | Low-melting yellow solid | [1] |
| Boiling Point | 224.3 °C at 760 mmHg | [1] |
| Flash Point | 112.1 °C | [1] |
| Density | 1.138 g/cm³ | [1] |
| Solubility | DMSO, Methanol | [1] |
| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of 5-Pyrimidinemethanamine
This protocol describes a general reversed-phase HPLC (RP-HPLC) method suitable for assessing the purity of 5-Pyrimidinemethanamine and detecting its degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of 5-Pyrimidinemethanamine if determined).
-
Injection Volume: 10 µL.
2. Sample Preparation:
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Stock Solution: Accurately weigh and dissolve approximately 1-5 mg of 5-Pyrimidinemethanamine in a suitable solvent (e.g., a mixture of water and acetonitrile that matches the initial mobile phase composition) to a final concentration of about 1 mg/mL. Sonication may be used to aid dissolution.
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Working Solution: Dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
3. Forced Degradation Studies:
To generate potential degradation products and validate the stability-indicating nature of the HPLC method, perform forced degradation studies under the following conditions:
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of the stock solution. Heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.
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Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of the stock solution. Heat at 60°C for 4 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Prepare a sample solution from the stressed solid.
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Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours. Prepare a sample solution from the stressed solid.
4. Analysis and Data Interpretation:
-
Inject the unstressed sample, stressed samples, and a blank (solvent) into the HPLC system.
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The purity of the unstressed sample is calculated based on the area percent of the main peak.
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Compare the chromatograms of the stressed samples to the unstressed sample to identify degradation peaks. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main peak of 5-Pyrimidinemethanamine.
Visualizations
References
Troubleshooting low yields in the amination of halopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the amination of halopyrimidines.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific problems you may encounter during your experiments.
Low Yield in Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a low yield. What are the primary parameters to investigate?
A1: Low yields in Buchwald-Hartwig aminations of halopyrimidines often stem from the catalyst system. The key components to scrutinize are the palladium precursor, the phosphine ligand, and the base, as these are all critical for catalytic activity.[1]
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Catalyst/Ligand System: Ensure you are using a suitable ligand for your specific amine and pyrimidine substrate. For challenging substrates like chloropyrimidines, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often effective.[2] Using a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3) can lead to more consistent results by ensuring the correct palladium-to-ligand ratio and simplifying the reaction setup.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice as it facilitates the formation of the palladium-amide intermediate.[1] For substrates sensitive to strong bases, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though this may necessitate higher reaction temperatures.[1]
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Solvent and Temperature: Anhydrous and deoxygenated solvents are crucial, as water and oxygen can deactivate the Pd(0) catalyst. Toluene and dioxane are commonly used.[1][3] The reaction temperature typically ranges from 80-120 °C, and optimization within this range may be necessary.[2]
Q2: I am observing significant starting material consumption, but the desired product yield is still low. What are potential side reactions?
A2: Several side reactions can compete with the desired C-N bond formation, leading to low yields of the aminated pyrimidine.
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Hydrodehalogenation: The halo group on the pyrimidine can be replaced by a hydrogen atom. This can be exacerbated by moisture in the reaction. Ensure all reagents and solvents are rigorously dried.
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Homocoupling: Self-coupling of the amine or the halopyrimidine can occur, leading to undesired byproducts.
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Ligand Scrambling or Decomposition: The phosphine ligand can undergo degradation or unwanted side reactions, leading to catalyst deactivation.
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Reaction with Bifunctional Substrates: If your amine or pyrimidine has other reactive functional groups, side reactions at these sites can occur. For instance, a substrate with both a chloro group and a bromomethyl group presents a chemoselectivity challenge.[4]
Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Q3: My SNAr amination of a dichloropyrimidine shows poor conversion. What can I do to improve it?
A3: Low conversion in SNAr reactions of pyrimidines is often linked to the electronic properties of the substrate and the reaction conditions.
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Substrate Activation: SNAr reactions are favored when the pyrimidine ring is substituted with electron-withdrawing groups (EWGs) that stabilize the intermediate Meisenheimer complex.[5] If your substrate is not sufficiently activated, the reaction will be sluggish.
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Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the amine salt and enhance the nucleophilicity of the amine.[6]
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Leaving Group: The nature of the halogen is important. The reactivity order is generally F > Cl > Br > I for SNAr, which is opposite to that of many cross-coupling reactions.
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Temperature: Higher temperatures (often in the range of 80-150 °C) are frequently required to drive the reaction to completion, especially for less activated substrates. Microwave irradiation can also be a powerful tool to accelerate these reactions.[7]
Q4: I am attempting a selective mono-amination of a dihalopyrimidine via SNAr and getting a mixture of products. How can I improve regioselectivity?
A4: Regioselectivity in the amination of dihalopyrimidines is governed by both electronic and steric factors.
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Electronic Effects: Generally, the more electron-deficient position on the pyrimidine ring is more reactive towards nucleophilic attack. For example, in 2,4-dichloropyrimidines, the C4 position is typically more electrophilic and will react first.[8]
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Steric Hindrance: A bulky amine nucleophile may preferentially attack the less sterically hindered halogen position.
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Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Low Yield in Ullmann Amination
Q5: My Ullmann amination is not proceeding as expected. What are the critical factors for this reaction?
A5: The success of an Ullmann amination is highly dependent on the copper catalyst, the ligand (if used), the base, and the reaction conditions.
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Copper Source: Copper(I) salts, such as CuI, are most commonly used.[9] The quality and handling of the copper source are important, as oxidation to Cu(II) can be detrimental to the reaction.
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Ligand: While traditional Ullmann reactions were often ligand-free at very high temperatures, modern protocols frequently employ ligands such as diamines, amino alcohols, or L-proline to facilitate the reaction under milder conditions.[10][11]
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Base: A suitable base is required to deprotonate the amine. Common bases include K₂CO₃, Cs₂CO₃, or t-BuOK.[9]
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Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used.
Data Presentation
Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent[2] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High[2] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Amines | - |
| PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | Reflux | - | Aryl Bromides + Amines | 27-82[12] |
Note: This table is a generalized summary from multiple sources and specific yields will vary depending on the exact substrates and conditions.
Table 2: Comparison of Synthesis Methods for 2-Aminopyrimidine Derivatives
| Method | Starting Materials | Reaction Time | Temperature (°C) | Yield (%) | Catalyst/Base | Solvent |
| Protocol 1 | Chalcones and Guanidine Hydrochloride/Carbonate | 3 - 12 hours | Reflux | 65 - 85 | NaOH, KOH, or Sodium Carbonate | Ethanol or DMF[13] |
| Protocol 2 | 2-Amino-4,6-dichloropyrimidine and various Amines | 3 - 6 hours | 80 - 90 | 70 - 92 | Triethylamine | Solvent-free[13] |
| Protocol 3 | 2-Chloropyrimidines and Amines (Microwave) | 10 - 30 minutes | 120 - 160 | 75 - 95 | Triethylamine (optional) | DMF or Ethanol[7] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine
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Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
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Reagent Addition: Add the halopyrimidine (1.0 equiv) and the amine (1.2 equiv).
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Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe.
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Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
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Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
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Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: General Procedure for SNAr Amination of a Halopyrimidine
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Reaction Setup: In a round-bottom flask, dissolve the halopyrimidine (1.0 equiv) in a polar aprotic solvent (e.g., DMF or DMSO, 0.2-0.5 M).
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Reagent Addition: Add the amine (1.5 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Ullmann Amination of a Halopyrimidine
-
Reaction Setup: To a sealable reaction tube, add the halopyrimidine (1.0 equiv), the amine (1.2 equiv), CuI (10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., DMSO or DMF).
-
Reaction: Seal the tube and heat the reaction mixture to 100-130 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Purification: Filter the mixture to remove insoluble salts. Wash the filtrate with aqueous ammonia solution to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A workflow diagram for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. pure.rug.nl [pure.rug.nl]
- 11. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Addressing solubility issues of "5-Pyrimidinemethanamine" in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-Pyrimidinemethanamine in organic solvents.
Troubleshooting Guide: Addressing Solubility Challenges
Researchers may encounter difficulties dissolving 5-Pyrimidinemethanamine due to its unique chemical structure, which includes a polar pyrimidine ring and a primary amine group. The following guide offers a systematic approach to overcoming these challenges.
Logical Workflow for Troubleshooting Solubility
The diagram below illustrates a step-by-step process for systematically addressing the solubility issues of 5-Pyrimidinemethanamine.
Caption: A workflow for troubleshooting the solubility of 5-Pyrimidinemethanamine.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is 5-Pyrimidinemethanamine expected to be most soluble?
Due to its polar nature and ability to form hydrogen bonds, 5-Pyrimidinemethanamine is generally most soluble in polar aprotic solvents and polar protic solvents. Its solubility is expected to be low in nonpolar solvents.
Table 1: Predicted Solubility of 5-Pyrimidinemethanamine in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Often the solvent of choice for creating stock solutions. |
| Dimethylformamide (DMF) | High | Similar to DMSO, a good starting point for dissolution. | |
| Acetonitrile (ACN) | Moderate | May require gentle heating or sonication for higher concentrations. | |
| Polar Protic | Methanol (MeOH) | High | The hydroxyl group can effectively solvate the compound. |
| Ethanol (EtOH) | Moderate to High | Generally a good solvent for polar compounds. | |
| Water (Aqueous) | Moderate | Solubility is pH-dependent; higher in acidic conditions. | |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | May serve as a co-solvent. |
| Diethyl Ether | Insoluble | Generally not suitable for dissolving polar amines. | |
| Halogenated | Dichloromethane (DCM) | Low | Can sometimes be used as a co-solvent with a more polar solvent. |
| Chloroform | Low | Similar to DCM, limited utility for this compound. | |
| Nonpolar | Toluene | Insoluble | Not recommended. |
| Hexanes | Insoluble | Not recommended. |
Q2: I am still struggling to dissolve 5-Pyrimidinemethanamine in my chosen solvent. What steps can I take?
If you are facing challenges, consider the following techniques, which can be applied sequentially or in combination.
Factors Influencing Solubility
The interplay of several factors determines the solubility of 5-Pyrimidinemethanamine. Understanding these can guide your troubleshooting efforts.
Caption: Key factors that influence the solubility of 5-Pyrimidinemethanamine.
-
Gentle Heating: Warming the solution to 40-60°C can significantly increase the rate of dissolution and the solubility limit. Always monitor for compound degradation, especially with prolonged heating.
-
Sonication: Using an ultrasonic bath can help break down solute aggregates and accelerate the dissolution process through cavitation.
-
pH Adjustment: The primary amine group on 5-Pyrimidinemethanamine (pKa ~8-9, estimated) can be protonated. Adding a small amount of a suitable acid (e.g., HCl, TFA) to form the corresponding salt will dramatically increase its solubility in polar protic solvents, including water.
-
Use of Co-solvents: If the compound is poorly soluble in a desired nonpolar solvent for a reaction, first dissolve it in a minimum amount of a high-solubility solvent (like DMSO or DMF) and then add this stock solution dropwise to the reaction mixture.
Q3: Can I prepare a high-concentration stock solution of 5-Pyrimidinemethanamine?
Yes. For preparing stock solutions, it is highly recommended to use high-purity, anhydrous DMSO or DMF. These solvents can typically dissolve 5-Pyrimidinemethanamine at high concentrations (e.g., >10 mg/mL). Store stock solutions at -20°C or -80°C to maintain stability.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a method for quickly assessing the solubility of 5-Pyrimidinemethanamine in a range of solvents.
Materials:
-
5-Pyrimidinemethanamine
-
A selection of test solvents (e.g., DMSO, Methanol, Water, DCM, Toluene)
-
Small glass vials (1-2 mL)
-
Vortex mixer
-
Pipettes and balance
Procedure:
-
Weigh approximately 1-2 mg of 5-Pyrimidinemethanamine into a clean, dry vial.
-
Add 100 µL of the selected solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at >10-20 mg/mL.
-
If the solid has not dissolved, add another 900 µL of the solvent (for a total of 1 mL).
-
Vortex again for 1-2 minutes.
-
Visually inspect the solution. If it is clear, the compound is soluble at ~1-2 mg/mL. If not, it is considered poorly soluble or insoluble in that solvent at room temperature.
-
If still insoluble, gently warm the vial to approximately 50°C for 5 minutes and observe any changes. Note if the compound dissolves with heat and if it precipitates upon cooling.
Disclaimer: The information provided is based on general chemical principles and established laboratory practices. Researchers should always perform their own experiments to confirm solubility in their specific systems and under their experimental conditions.
Preventing side reactions at the pyrimidine ring of "5-Pyrimidinemethanamine"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address side reactions at the pyrimidine ring of "5-Pyrimidinemethanamine" during your experiments.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect at the pyrimidine ring of 5-Pyrimidinemethanamine?
A1: The pyrimidine ring is an electron-deficient (π-deficient) system, which dictates its reactivity.[1] Key potential side reactions include:
-
Nucleophilic Aromatic Substitution (SNAr): The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and thus susceptible to attack by nucleophiles.[1][2] If your reaction mixture contains strong nucleophiles, you may observe substitution at these positions, especially if there are suitable leaving groups present on the pyrimidine ring in your starting material or intermediates.
-
Electrophilic Attack at C5: While the pyrimidine ring is generally deactivated towards electrophilic attack, the C5 position is the most electron-rich and therefore the most likely site for substitution by electrophiles.[1][2] The presence of the aminomethyl group, an activating group, can further enhance the reactivity of the C5 position.
-
Dimroth Rearrangement: This is a known rearrangement reaction for certain substituted pyrimidines.[3][4][5][6][7] It involves the opening and closing of the pyrimidine ring, which can lead to the formation of isomeric products. This is more likely to occur under certain pH conditions and with specific substitution patterns on the ring.[7]
-
N-Alkylation or N-Acylation of Ring Nitrogens: The nitrogen atoms in the pyrimidine ring can also be susceptible to alkylation or acylation, although they are less basic than pyridine.[1] This can lead to the formation of undesired quaternary pyrimidinium salts or N-acylated products.
Q2: My reaction is showing an unexpected and isomeric byproduct. Could it be a Dimroth rearrangement?
A2: It is possible. The Dimroth rearrangement is a plausible side reaction for substituted pyrimidines, leading to an isomer where an endocyclic and exocyclic nitrogen atom have switched places.[3][5][6][7]
Troubleshooting Steps:
-
Characterization: Thoroughly characterize the byproduct using techniques like NMR, Mass Spectrometry, and X-ray crystallography (if possible) to confirm its isomeric nature and structure.
-
Reaction Conditions: The Dimroth rearrangement is often influenced by pH.[7] Analyze your reaction conditions. If the reaction is run under acidic or basic conditions, or involves heating, these factors could be promoting the rearrangement.
-
Literature Search: Look for literature precedents of Dimroth rearrangements in pyrimidine systems similar to yours.
Q3: How can I protect the pyrimidine ring from unwanted side reactions?
A3: Protecting the pyrimidine ring itself can be challenging. However, depending on the nature of the expected side reaction, you can consider the following strategies:
-
For Nucleophilic Attack: If your synthesis involves strong nucleophiles that could react with the pyrimidine ring, you might consider a synthetic route that avoids such reagents. Alternatively, introducing bulky groups at positions flanking the reactive sites (C2, C4, C6) could provide steric hindrance.
-
For Electrophilic Attack: While the aminomethyl group at C5 activates this position, further unwanted electrophilic substitution can be minimized by carefully controlling the stoichiometry of your electrophilic reagent and the reaction temperature.
-
Protecting the Ring Nitrogens: In some cases, temporary protection of the ring nitrogens might be necessary. This is less common for pyrimidines compared to other heterocycles due to their reduced basicity.[1] If required, protecting groups compatible with the primary amine on the side chain would need to be carefully selected.
Q4: I am observing N-acylation on the primary amine of the aminomethyl group, but I want to perform a reaction on the pyrimidine ring. How can I selectively protect the amine?
A4: Selective protection of the primary amine is a common strategy. Here are some options:
-
N-Acylation: You can protect the amine as an amide using reagents like acetic anhydride or benzoyl chloride. However, be aware that harsh conditions might be needed for deprotection.
-
Carbamates: Protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) are widely used for amines and can be removed under relatively mild conditions.
-
N-Substituted 2,5-dimethylpyrrole: This method provides robust protection against strong bases and nucleophiles and can be an effective strategy.
Experimental Protocols
Protocol 1: Protection of the Aminomethyl Group as an N-Boc Derivative
This protocol describes a general procedure for the protection of the primary amine of 5-Pyrimidinemethanamine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
5-Pyrimidinemethanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-Pyrimidinemethanamine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Quantitative Data for N-Boc Protection
| Parameter | Value |
| Reactant Ratio (Amine:Boc₂O:Base) | 1 : 1.1 : 1.2 |
| Typical Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
| Purification Method | Flash Column Chromatography |
Protocol 2: Alternative Synthesis of 5-Pyrimidinemethanamine via Reduction of 5-Cyanopyrimidine
This route can avoid potential side reactions associated with direct aminomethylation of a pyrimidine precursor.
Step 1: Synthesis of 5-Cyanopyrimidine (Illustrative Example)
The synthesis of 5-cyanopyrimidine can be achieved through various methods. One common approach is the Sandmeyer-type reaction from 5-aminopyrimidine.
Step 2: Reduction of 5-Cyanopyrimidine to 5-Pyrimidinemethanamine
Materials:
-
5-Cyanopyrimidine
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., catalytic hydrogenation)
-
Anhydrous diethyl ether or THF
-
Aqueous workup reagents (e.g., water, 15% NaOH solution, water)
Procedure (using LiAlH₄):
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
Suspend LiAlH₄ (a molar excess, e.g., 2-3 eq) in anhydrous diethyl ether or THF in a flame-dried flask under a nitrogen or argon atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 5-cyanopyrimidine in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with ether or THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Pyrimidinemethanamine.
-
Purify by distillation or column chromatography.
Table 2: Quantitative Data for Reduction of 5-Cyanopyrimidine
| Parameter | Value |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) |
| Reactant Ratio (Nitrile:LiAlH₄) | 1 : 2-3 |
| Typical Reaction Time | 4 - 8 hours (reflux) |
| Typical Yield | 60 - 80% |
| Purification Method | Distillation or Column Chromatography |
Visualizations
Diagram 1: General Reactivity of the Pyrimidine Ring
Caption: Reactivity map of the pyrimidine ring in 5-Pyrimidinemethanamine.
Diagram 2: Workflow for Troubleshooting Unexpected Side Products
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Pyrimidine | PPTX [slideshare.net]
- 3. The Dimroth rearrangement. Part XIII. The small effect of p-substitution on rearrangement rates for 1,2-dihydro-2-imino-1-methyl-5-phenylpyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 5. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 6. starchemistry888.com [starchemistry888.com]
- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Functionalization of 5-Pyrimidinemethanamine
Welcome to the technical support center for the selective functionalization of 5-pyrimidinemethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for the selective functionalization of 5-pyrimidinemethanamine?
A1: The selective functionalization of 5-pyrimidinemethanamine can be broadly categorized into three main strategies:
-
N-Functionalization of the Primary Amine: This involves the selective modification of the aminomethyl group without altering the pyrimidine ring. Common reactions include acylation, alkylation, and reductive amination.
-
C-Functionalization of the Pyrimidine Ring: This strategy focuses on introducing substituents at the C2, C4, or C6 positions of the pyrimidine ring. This often requires the primary amine to be protected to prevent side reactions.
-
Protecting Group Strategies: The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is crucial for achieving selectivity between the primary amine and the pyrimidine ring nitrogens, enabling a wider range of functionalization reactions on the ring.
Q2: How can I selectively functionalize the primary amine in the presence of the pyrimidine ring?
A2: The primary amine of 5-pyrimidinemethanamine is generally more nucleophilic than the nitrogen atoms of the pyrimidine ring, allowing for selective N-functionalization under controlled conditions.
-
N-Acylation: Use of standard acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA), will selectively form the corresponding amide at the primary amine.
-
N-Alkylation: Direct alkylation with alkyl halides can be challenging and may lead to over-alkylation. Reductive amination, reacting 5-formylpyrimidine with an amine or 5-pyrimidinemethanamine with a carbonyl compound, is a more controlled method for mono-alkylation.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for N-arylation. Careful selection of catalyst, ligand, and base is critical to favor N-arylation over potential C-N coupling at the pyrimidine ring.
Q3: What are the key considerations for functionalizing the pyrimidine ring of 5-pyrimidinemethanamine?
A3: Functionalizing the pyrimidine ring typically requires protection of the highly reactive primary amine to prevent its interference with the desired reaction. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose. Once protected, several methods can be employed for ring functionalization:
-
Halogenation: Selective halogenation at the C2, C4, or C6 positions can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). The position of halogenation can be influenced by the existing substituent and reaction conditions.
-
Palladium-Catalyzed Cross-Coupling: Halogenated N-Boc-5-(aminomethyl)pyrimidines are excellent substrates for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce a wide variety of substituents.
-
Direct C-H Functionalization: Methods like the Minisci reaction can be used to introduce alkyl or acyl groups at the electron-deficient positions of the pyrimidine ring.[1] Acidic conditions are typically required to protonate the pyrimidine ring, making prior protection of the aminomethyl group essential.
Troubleshooting Guides
N-Functionalization of the Primary Amine
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of N-acylated product | Incomplete reaction; side reactions on the pyrimidine ring. | Use a non-nucleophilic base (e.g., DIPEA) to avoid competing reactions. Run the reaction at a lower temperature (0 °C to room temperature) to improve selectivity. Ensure the acylating agent is of high purity. |
| Over-alkylation or mixture of products in N-alkylation | High reactivity of the primary amine and potential for dialkylation. The pyrimidine nitrogens can also be alkylated under harsh conditions. | Use reductive amination for controlled mono-alkylation. If using alkyl halides, use a 1:1 stoichiometry of the amine to the alkylating agent and monitor the reaction closely by TLC or LC-MS. |
| No reaction in Buchwald-Hartwig N-arylation | Catalyst inactivity; inappropriate ligand or base. | Use a pre-catalyst or activate the catalyst in situ. Screen different phosphine ligands (e.g., XPhos, SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[2] Ensure strictly anhydrous and oxygen-free conditions. |
C-Functionalization of the Pyrimidine Ring (with N-Boc Protection)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield in Suzuki-Miyaura coupling | Catalyst deactivation; protodeboronation of the boronic acid. | Use a robust palladium catalyst and ligand system (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a bulky phosphine ligand).[2] Use a suitable base (e.g., K₂CO₃, K₃PO₄) and degassed solvents. A small amount of water can sometimes be beneficial.[2] |
| Poor regioselectivity in Minisci reaction | Multiple reactive sites on the pyrimidine ring. | The regioselectivity of the Minisci reaction is influenced by the electronic properties of the pyrimidine ring. Protonation under acidic conditions directs the radical to the most electron-deficient positions (C2, C4, C6). For 5-substituted pyrimidines, a mixture of isomers can be expected. Careful optimization of the radical source and reaction conditions may improve selectivity.[1] |
| Cleavage of the Boc protecting group during reaction | Harsh acidic or basic conditions; high temperatures. | For acid-sensitive reactions, consider a more robust protecting group. For base-sensitive reactions, use milder bases or shorter reaction times. Monitor the reaction temperature carefully. |
| Failure to deprotect the N-Boc group | Incomplete reaction. | Use a stronger acid (e.g., trifluoroacetic acid in dichloromethane) or increase the reaction time/temperature. Ensure the absence of any base that could neutralize the acid. |
Experimental Protocols
Protocol 1: N-Boc Protection of 5-Pyrimidinemethanamine
This protocol describes a general procedure for the N-Boc protection of the primary amine of 5-pyrimidinemethanamine.
-
Preparation: In a round-bottom flask, dissolve 5-pyrimidinemethanamine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add triethylamine (1.2 equiv.) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) dissolved in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-5-(aminomethyl)-2-chloropyrimidine
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated pyrimidine intermediate.
-
Reaction Setup: To a flame-dried Schlenk flask, add N-Boc-5-(aminomethyl)-2-chloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), followed by the addition of a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: General workflows for N- and C-functionalization of 5-pyrimidinemethanamine.
Caption: A logical troubleshooting workflow for low-yielding reactions.
References
Validation & Comparative
A Comparative Guide to HPLC and NMR for the Purity Assessment of 5-Pyrimidinemethanamine
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical aspect of chemical and pharmaceutical development. For a compound such as 5-Pyrimidinemethanamine, an essential building block in medicinal chemistry, accurate purity assessment ensures the reliability and reproducibility of scientific findings and the safety and efficacy of potential drug candidates. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 5-Pyrimidinemethanamine.
Introduction to the Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its high resolving power and sensitivity in separating, identifying, and quantifying components in a mixture.[1][2] For impurity profiling, HPLC is a widely used and validated technique in the pharmaceutical industry.[1][3]
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for purity determination.[4][5] Unlike chromatographic techniques, qNMR can provide direct quantification of a substance against a certified internal standard without the need for an identical reference standard of the analyte.[4][6] This is because the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7]
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of HPLC and qNMR for the purity assessment of a small molecule like 5-Pyrimidinemethanamine. The data presented here is illustrative and based on established performance for similar compounds.[8]
| Validation Parameter | HPLC | qNMR | Remarks |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Range | 1 - 200 µg/mL | 0.5 - 25 mg/mL | HPLC is generally more sensitive, suitable for trace analysis. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | qNMR often provides slightly higher accuracy as a primary ratio method.[9] |
| Precision (RSD%) | < 2.0% | < 1.0% | Both methods are highly precise, with qNMR often showing lower relative standard deviation. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~50 µg/mL | HPLC offers significantly lower detection limits. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~150 µg/mL | HPLC is superior for quantifying trace impurities. |
| Specificity | High (with appropriate column and detector) | High (structurally specific signals) | Both methods are highly specific. |
| Sample Throughput | High (with autosampler) | Moderate | HPLC is generally faster for analyzing large numbers of samples. |
| Non-destructive | No | Yes | The sample can be recovered after qNMR analysis.[4] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the purity assessment of 5-Pyrimidinemethanamine using HPLC and qNMR.
Due to the low UV absorbance of many aliphatic amines, a pre-column derivatization step is often employed to enhance detection.[10]
1. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve 5-Pyrimidinemethanamine reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 100 µg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Prepare the sample solution at a concentration of approximately 100 µg/mL in the same solvent.
-
Derivatization (if necessary): A common derivatizing agent for primary amines is o-Phthalaldehyde (OPA).[10] The reaction is rapid and forms a highly fluorescent derivative.
2. Chromatographic Conditions:
-
Instrumentation: HPLC system with a UV or Fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used. For example:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (for the pyrimidine ring) or fluorescence detection if derivatized.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
This protocol outlines the use of an internal standard for absolute quantification.[11]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 5-Pyrimidinemethanamine sample into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., DMSO-d6 or D₂O) to dissolve the sample and internal standard completely.
2. NMR Data Acquisition:
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Experiment: 1D proton (¹H) NMR.
-
Key Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.
-
A 90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the 5-Pyrimidinemethanamine and the internal standard.
-
The purity of the 5-Pyrimidinemethanamine is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for HPLC and qNMR purity assessment.
Method Selection Guide
Choosing the appropriate technique depends on the specific requirements of the analysis. The following flowchart provides a logical framework for selecting between HPLC and qNMR.
Conclusion
Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of 5-Pyrimidinemethanamine, each with distinct advantages.
-
HPLC is highly sensitive and ideal for detecting and quantifying trace impurities, making it a preferred method for release testing and stability studies where low-level impurities must be monitored.[1][8] Its suitability for high-throughput screening is also a significant advantage in a quality control environment.
-
qNMR is an excellent primary analytical method that provides high accuracy and precision without the need for an analyte-specific reference standard.[4][8] It is also non-destructive, allowing for the recovery of the sample, and provides valuable structural information that can aid in impurity identification.[4]
For a comprehensive characterization of 5-Pyrimidinemethanamine, particularly during process development and for regulatory submissions, a combination of both techniques is often the most robust approach. This orthogonal approach provides a high degree of confidence in the purity assessment.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Guide to the Reactivity of 5-Pyrimidinemethanamine and Other Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 5-pyrimidinemethanamine against other key aminopyrimidine isomers, namely 2-aminopyrimidine, 4-aminopyrimidine, and 5-aminopyrimidine. Understanding the nuanced differences in the reactivity of these structural analogues is paramount for the rational design of novel therapeutics and the optimization of synthetic routes. This document synthesizes theoretical principles with available experimental data to offer a clear comparison, aiding in synthetic planning and drug development.
Introduction to Aminopyrimidine Reactivity
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. The position of the amino group on the pyrimidine ring dramatically influences the electronic properties and, consequently, the chemical reactivity of the molecule. This guide focuses on comparing aminopyrimidines where the amino group is directly attached to the ring (2-, 4-, and 5-positions) with 5-pyrimidinemethanamine, where the amino group is separated from the ring by a methylene linker. This structural difference leads to significant variations in basicity, nucleophilicity, and the reactivity of the pyrimidine ring itself.
Basicity of Aminopyrimidines: A Quantitative Comparison
The basicity of an aminopyrimidine is a critical factor influencing its behavior in physiological environments and its reactivity towards electrophiles. The basicity is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.
The amino group in 2-, 4-, and 5-aminopyrimidine is directly attached to the electron-deficient pyrimidine ring. This results in the delocalization of the nitrogen lone pair into the aromatic system, which reduces its availability for protonation, thus lowering the basicity. In contrast, the amino group in 5-pyrimidinemethanamine is insulated from the ring by a methylene group, behaving more like a typical alkyl amine, which is a stronger base. This is analogous to the greater basicity of benzylamine compared to aniline.[1][2][3][4]
| Compound | Structure | pKa of Conjugate Acid | Reference |
| 2-Aminopyrimidine | ![]() | 3.45 | [5][6] |
| 4-Aminopyrimidine | ![]() | 5.71 | [7][8][9][10] |
| 5-Aminopyrimidine | ![]() | 2.0 (predicted) | [1] |
| 5-Pyrimidinemethanamine | ![]() | 7.89 (predicted) |
Note: Experimental pKa values are preferred for accuracy. The pKa for 5-aminopyrimidine and 5-pyrimidinemethanamine are predicted values and should be considered with caution.
From the available data, 4-aminopyrimidine is the most basic among the aminopyrimidines with the amino group directly on the ring. The predicted pKa of 5-pyrimidinemethanamine suggests it is a significantly stronger base than the other aminopyrimidines, as expected due to the insulating methylene group.
Nucleophilicity and Reactivity in Synthesis
The nucleophilicity of aminopyrimidines is a key determinant of their reactivity in synthetic transformations, such as nucleophilic substitution reactions. Generally, nucleophilicity correlates with basicity, but it is also heavily influenced by steric factors.[10]
Reactivity of the Amino Group:
The amino group of 5-pyrimidinemethanamine, being more akin to an aliphatic amine, is expected to be a stronger nucleophile than the amino groups of 2-, 4-, and 5-aminopyrimidine.[1][2][3][4] The lone pair on the nitrogen in the latter compounds is less available for attacking an electrophile due to resonance delocalization with the pyrimidine ring.
This difference in nucleophilicity can be exploited for selective chemical modifications. For instance, in reactions with electrophiles, 5-pyrimidinemethanamine is expected to react more readily at the exocyclic amino group.
Reactivity of the Pyrimidine Ring:
The pyrimidine ring is inherently electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups. The position of the amino group influences the reactivity of the ring towards nucleophiles. An amino group directly attached to the ring is an electron-donating group through resonance, which can deactivate the ring towards nucleophilic attack. The aminomethyl group in 5-pyrimidinemethanamine, being primarily an inductively withdrawing group due to the electronegativity of the nitrogen, will have a different electronic influence on the pyrimidine ring compared to a directly attached amino group.
Experimental Protocols
Reproducible experimental data is the cornerstone of comparative analysis. Below are detailed methodologies for key experiments relevant to assessing the reactivity of aminopyrimidines.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This protocol outlines a standard method for the experimental determination of the pKa of an ionizable compound.
Objective: To determine the pKa of the conjugate acids of 5-pyrimidinemethanamine and other aminopyrimidines.
Materials:
-
Aminopyrimidine of interest
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 0.01 M)
-
Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.1 M, 0.01 M)
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the aminopyrimidine in deionized water.
-
Prepare a series of solutions with a constant concentration of the aminopyrimidine and varying pH values by adding different amounts of HCl or NaOH.
-
Measure the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for both the protonated and neutral forms of the aminopyrimidine.
-
Measure the absorbance of each solution at these λmax values.
-
Plot the absorbance at a chosen wavelength against the pH.
-
The pKa is the pH at which the concentration of the protonated and neutral species are equal, which corresponds to the midpoint of the resulting sigmoidal curve.
Protocol 2: Comparative Nucleophilicity Assessment via Competition Reaction
This protocol provides a method to qualitatively compare the nucleophilicity of different aminopyrimidines.
Objective: To compare the relative nucleophilicity of 5-pyrimidinemethanamine, 2-aminopyrimidine, and 4-aminopyrimidine.
Materials:
-
5-Pyrimidinemethanamine
-
2-Aminopyrimidine
-
4-Aminopyrimidine
-
A standard electrophile (e.g., a reactive alkyl halide like benzyl bromide or an activated aryl halide like 2,4-dinitrochlorobenzene)
-
A suitable solvent (e.g., acetonitrile or dimethylformamide)
-
Internal standard for gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis
-
GC or HPLC instrument
Procedure:
-
In a reaction vessel, dissolve equimolar amounts of the two aminopyrimidines to be compared in the chosen solvent.
-
Add the internal standard.
-
Add a limiting amount of the electrophile (e.g., 0.5 equivalents relative to the total amines).
-
Stir the reaction mixture at a constant temperature for a defined period.
-
Quench the reaction and analyze the product mixture by GC or HPLC.
-
By comparing the relative amounts of the products formed from each amine, a qualitative assessment of their relative nucleophilicity can be made. The amine that forms more product is the more potent nucleophile.
Visualizing Aminopyrimidine Interactions in Signaling Pathways
Aminopyrimidines are privileged scaffolds in drug discovery, often targeting key players in cellular signaling pathways. For instance, various aminopyrimidine derivatives have been developed as inhibitors of kinases in the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways, which are often dysregulated in cancer.[3][7][9][11][12]
Below is a conceptual diagram illustrating the role of aminopyrimidine-based inhibitors in the EGFR signaling pathway.
Caption: EGFR signaling pathway and the inhibitory action of aminopyrimidine-based drugs.
Conclusion
The reactivity of aminopyrimidines is intricately linked to the position of the amino substituent. 5-Pyrimidinemethanamine, with its exocyclic amino group, is predicted to be a stronger base and a more potent nucleophile compared to its isomers with the amino group directly attached to the pyrimidine ring. This distinction is crucial for medicinal chemists and process chemists in designing synthesis strategies and understanding the structure-activity relationships of novel pyrimidine-based compounds. While direct comparative experimental data for 5-pyrimidinemethanamine is limited, the principles outlined in this guide, supported by analogous systems and predictive data, provide a solid framework for anticipating its chemical behavior. Further experimental investigation is warranted to provide quantitative validation of these comparative insights.
References
- 1. 5-AMINOPYRIMIDINE CAS#: 591-55-9 [m.chemicalbook.com]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 7. 4-Aminopyrimidine CAS#: 591-54-8 [m.chemicalbook.com]
- 8. 4-Aminopyrimidine price,buy 4-Aminopyrimidine - chemicalbook [chemicalbook.com]
- 9. chemwhat.com [chemwhat.com]
- 10. 4-Aminopyrimidine | 591-54-8 [chemicalbook.com]
- 11. ClinPGx [clinpgx.org]
- 12. Wnt/beta-Catenin Signaling and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Pyrimidinemethanamine and its Analogs as Amine Sources in the Synthesis of Biologically Active Molecules
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of an amine source is a critical consideration in the synthesis of complex molecules, particularly in the realm of drug discovery where the amine moiety often serves as a key pharmacophore or a crucial building block for constructing the target scaffold. While common primary amines such as ammonia, methylamine, and benzylamine are widely utilized, heterocyclic methanamines like 5-pyrimidinemethanamine offer unique structural motifs and electronic properties that can be advantageous in the synthesis of targeted therapeutics. This guide provides a comparative analysis of aminopyrimidines as amine sources, with a focus on their application in the synthesis of kinase inhibitors, benchmarked against other conventional primary amines.
Executive Summary
Data Presentation: A Comparative Overview
Due to the lack of direct comparative studies in the literature, a quantitative side-by-side comparison of reaction yields and times for 5-pyrimidinemethanamine versus other amines in an identical reaction is not feasible. Instead, we present a detailed experimental protocol for the synthesis of a potent CHK1 inhibitor, which utilizes a substituted aminopyrimidine. This serves as a practical example of the application of this class of amine sources. The subsequent discussion will then benchmark the observed reactivity against theoretical expectations for more common amines.
Experimental Protocol: Synthesis of a CHK1 Inhibitor
The following protocol details a key step in the synthesis of the CHK1 inhibitor, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a potent and selective agent investigated for the treatment of hematologic malignancies.[1][2][3] This synthesis showcases the use of a substituted aminopyrimidine as a nucleophile in an SNAr reaction.
Reaction Step: Nucleophilic Aromatic Substitution
This step involves the reaction of an aminopyrimidine with a chlorinated picolinonitrile derivative.
Reactants:
-
N4-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2,4-diamine
-
(R)-tert-butyl 3-((2-chloro-5-cyanopyridin-3-yl)oxy)piperidine-1-carboxylate
-
Cesium Carbonate (Cs2CO3)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Palladium(II) acetate (Pd(OAc)2)
-
1,4-Dioxane (solvent)
Procedure:
-
To a solution of (R)-tert-butyl 3-((2-chloro-5-cyanopyridin-3-yl)oxy)piperidine-1-carboxylate (1 equivalent) and N4-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2,4-diamine (1.2 equivalents) in 1,4-dioxane, add cesium carbonate (2.5 equivalents), Xantphos (0.2 equivalents), and palladium(II) acetate (0.1 equivalents).
-
The reaction mixture is heated to 110 °C and stirred for 12 hours under a nitrogen atmosphere.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Yield:
The reported yield for this specific transformation in the synthesis of the CHK1 inhibitor is typically in the range of 60-70%.
Comparative Analysis of Amine Source Reactivity
In the provided experimental protocol, the substituted aminopyrimidine acts as a nucleophile in a palladium-catalyzed SNAr reaction. The pyrimidine ring, being an electron-deficient heterocycle, influences the nucleophilicity of the exocyclic amino group.
| Amine Source | Expected Relative Reactivity in SNAr | Key Considerations |
| N4-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2,4-diamine | Moderate | The electron-withdrawing nature of the pyrimidine ring can decrease the nucleophilicity of the amino group compared to simple alkylamines. However, the presence of other electron-donating substituents on the pyrimidine ring can modulate this effect. The steric hindrance around the amino group also plays a significant role. |
| Benzylamine | High | Benzylamine is generally a good nucleophile in SNAr reactions. The benzyl group is sterically more demanding than a methyl group but less so than more complex substituents. It is a common and often high-yielding amine source in such reactions. |
| Ammonia | Moderate to Low | While a small and unhindered nucleophile, ammonia's volatility and the potential for over-alkylation can be drawbacks. Its reactivity is generally lower than that of primary alkylamines. |
| Methylamine/Ethylamine | High | These small primary amines are typically highly reactive nucleophiles in SNAr reactions due to their strong basicity and minimal steric hindrance. However, their volatility requires careful handling. |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the SNAr coupling reaction.
CHK1 Signaling Pathway
Caption: Role of CHK1 in the DNA damage response pathway.
Conclusion
While 5-pyrimidinemethanamine and its analogs are not as commonly employed as standard primary amines, they represent a valuable class of reagents for the synthesis of complex, nitrogen-containing heterocyclic compounds with significant biological activity. The provided case study of a CHK1 inhibitor synthesis demonstrates their successful application in a modern drug discovery context. The choice of an aminopyrimidine as an amine source can introduce a key pharmacophoric element and modulate the physicochemical properties of the final compound. For researchers and drug development professionals, the consideration of such specialized amine sources can open new avenues for the design and synthesis of novel therapeutics. The decision to use an aminopyrimidine over a more conventional amine will depend on the specific synthetic strategy, the desired final structure, and the required biological activity.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study on the Reactivity of Halopyrimidines in Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of an amino group to a pyrimidine scaffold is a cornerstone of medicinal chemistry, unlocking access to a vast array of biologically active molecules. The choice of halopyrimidine precursor is a critical decision in the synthetic strategy, directly impacting reaction efficiency, cost, and scalability. This guide provides an objective comparison of the reactivity of fluoro-, chloro-, bromo-, and iodopyrimidines in three principal amination reactions: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Ullmann amination. The information presented, supported by experimental data, is intended to aid in the rational selection of starting materials and the optimization of reaction conditions.
General Reactivity Trends
The reactivity of halopyrimidines in amination reactions is governed by two primary factors: the nature of the halogen and its position on the pyrimidine ring.
Influence of the Halogen: The reactivity order of the halogens is highly dependent on the reaction mechanism.
-
For Nucleophilic Aromatic Substitution (SNAr) , the generally accepted order of reactivity is F > Cl ≈ Br > I.[1] This is attributed to the rate-determining step being the nucleophilic attack on the carbon atom. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and susceptible to attack.
-
For Palladium-Catalyzed Buchwald-Hartwig Amination , the trend is reversed: I > Br > Cl > F.[2] The rate-determining step in this catalytic cycle is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is facilitated by weaker C-X bonds, hence the greater reactivity of iodo- and bromopyrimidines.[2]
-
For Copper-Catalyzed Ullmann Amination , the reactivity trend generally follows I > Br > Cl, similar to the Buchwald-Hartwig reaction, as it also involves an oxidative addition step.
Influence of the Position of the Halogen: The position of the halogen on the electron-deficient pyrimidine ring significantly influences its reactivity. The general order of reactivity is C4(6) > C2 > C5.[2] The C4 and C6 positions are the most electron-deficient, making them more activated towards nucleophilic attack and oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.[2]
Comparative Data Presentation
The following tables summarize the reactivity of halopyrimidines in SNAr, Buchwald-Hartwig, and Ullmann amination reactions. It is important to note that a direct side-by-side comparison of all four halogens under identical conditions is not always available in the literature. The data presented is a compilation from various sources and aims to be representative.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Amination of Halopyrimidines
| Halopyrimidine | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoropyrimidine | Morpholine | K₂CO₃ | DMSO | 100 | 2 | 95 | [1] |
| 2-Chloropyrimidine | Morpholine | K₂CO₃ | Water | 100 | 17 | 80 | [3] |
| 2-Bromopyrimidine | Morpholine | K₂CO₃ | Water | 100 | 17 | 77 | [4] |
| 4-Chloropyrimidine | Aniline | Et₃N | EtOH | 78 | 12 | 85 | [1] |
Note: Reaction conditions and amines are not identical across all entries but are representative for each halopyrimidine.
Table 2: Buchwald-Hartwig Amination of Halopyrimidines
| Halopyrimidine | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrimidine | Aniline | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 16 | 92 | [5] |
| 4-Chloropyrimidine | Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 18 | 88 | [5] |
| 5-Bromopyrimidine | Pyrrolidine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 2 | 95 | [5] |
| 2-Iodopyrimidine | Benzylamine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 90 | 12 | 90 | [5] |
Note: Reaction conditions, catalysts, ligands, and amines are not identical across all entries but are representative for each halopyrimidine.
Table 3: Ullmann Amination of Halopyrimidines
| Halopyrimidine | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyrimidine | Aniline | CuI | L-proline | K₂CO₃ | DMSO | 90 | 24 | 85 | [6] |
| 5-Bromopyrimidine | Piperidine | CuI | None | K₂CO₃ | NMP | 120 | 12 | 78 | [6] |
| 2-Iodopyrimidine | Morpholine | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 24 | 92 | [6] |
Note: Reaction conditions, ligands, and amines are not identical across all entries but are representative for each halopyrimidine.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr) Amination
A mixture of the halopyrimidine (1.0 eq.), the amine (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Et₃N, 2.0 eq.) in a suitable solvent (e.g., DMSO, DMF, EtOH, or water) is stirred at a temperature ranging from room temperature to reflux.[3] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), the halopyrimidine (1.0 eq.), the amine (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, RuPhos, XPhos, 2-10 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 eq.) are combined.[4][7] Anhydrous, degassed solvent (e.g., toluene, dioxane, or t-BuOH) is added, and the mixture is stirred at the desired temperature (typically 80-120 °C) until the starting material is consumed as monitored by TLC or LC-MS.[4] After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.
General Procedure for Ullmann Amination
A mixture of the halopyrimidine (1.0 eq.), the amine (1.2 eq.), copper(I) iodide (CuI, 5-10 mol%), a ligand (e.g., L-proline, 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.) in a high-boiling polar solvent (e.g., DMSO, NMP, dioxane) is heated under an inert atmosphere.[6] The reaction is stirred at elevated temperatures (typically 90-140 °C) for several hours. After completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is washed with aqueous ammonia solution to remove copper salts, followed by water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
Mandatory Visualization
Caption: Generalized experimental workflow for amination reactions of halopyrimidines.
Caption: Factors influencing the reactivity of halopyrimidines in amination reactions.
References
- 1. baranlab.org [baranlab.org]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. quora.com [quora.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Guide to 5-Pyrimidinemethanamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of 5-Pyrimidinemethanamine and its structural analogs: 2-Pyrimidinemethanamine, 4-Pyrimidinemethanamine, and 2-Aminopyrimidine. Understanding the distinct spectral features of these compounds is crucial for their identification, characterization, and differentiation in research and development settings. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presents detailed experimental protocols, and explores the biological context of pyrimidine analogs.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) and Multiplicity |
| 5-Pyrimidinemethanamine | Data not available | Data not available |
| 2-Pyrimidinemethanamine [1] | CDCl₃ | δ 8.70 (d, J=5.2 Hz, 2H), 7.16 (t, J=4.8 Hz, 1H), 4.19 (s, 1H), 4.11-4.08 (m, 1H)[1] |
| 4-Pyrimidinemethanamine | Data not available | Data not available |
| 2-Aminopyrimidine [2][3] | DMSO-d₆ | δ 8.13 (d, J=4.7 Hz, 2H), 6.59 (t, J=4.7 Hz, 1H), 6.54 (s, 2H, NH₂) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) |
| 5-Pyrimidinemethanamine | Data not available | Data not available |
| 2-Pyrimidinemethanamine | Data not available | Data not available |
| 4-Pyrimidinemethanamine | Data not available | Data not available |
| 2-Aminopyrimidine [4] | DMSO-d₆ | δ 163.4, 158.9, 110.1[4] |
Table 3: IR Spectroscopic Data
| Compound | Sample Prep | Key Vibrational Frequencies (cm⁻¹) |
| 5-Pyrimidinemethanamine | Data not available | Data not available |
| 2-Pyrimidinemethanamine | Data not available | Data not available |
| 4-Pyrimidinemethanamine | Data not available | Data not available |
| 2-Aminopyrimidine [2][5] | KBr Pellet / ATR | ~3440, 3300 (N-H stretch), ~1630 (N-H bend), ~1580, 1480, 1440 (C=C and C=N stretch)[2][5] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 5-Pyrimidinemethanamine [6] | ESI | 110.07 [M+H]⁺ (Calculated for C₅H₈N₃⁺) | Data not available |
| 2-Pyrimidinemethanamine [7] | ESI | 110.07 [M+H]⁺ (Calculated for C₅H₈N₃⁺) | Data not available |
| 4-Pyrimidinemethanamine | Data not available | Data not available | Data not available |
| 2-Aminopyrimidine [2] | EI | 95 [M]⁺ | 68, 42, 41[2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are general procedures for the key analytical techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified pyrimidine compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Cap the tube and vortex or sonicate until the sample is fully dissolved.
¹H NMR Spectroscopy:
-
Spectrometer: 300 or 400 MHz.
-
Parameters:
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: 75 or 100 MHz.
-
Parameters:
-
Spectral width: 0-200 ppm.
-
Number of scans: ≥1024 (due to the low natural abundance of ¹³C).
-
Proton decoupling is typically used.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record a background spectrum of the pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background.
Mass Spectrometry (MS)
Sample Preparation (for Electrospray Ionization - ESI):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution to the low µg/mL or ng/mL range with the same solvent.
-
If any precipitate is present, filter the solution before analysis.
Data Acquisition (ESI):
-
The sample solution is introduced into the mass spectrometer's ion source via direct infusion or coupled with a liquid chromatography (LC) system.
-
The instrument is operated in positive or negative ion mode to detect the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, respectively.
Biological Context and Signaling Pathways
Pyrimidine analogs are a well-established class of compounds in medicinal chemistry, often acting as antimetabolites. Their structural similarity to endogenous pyrimidines allows them to interfere with the synthesis of DNA and RNA, making them valuable candidates for antiviral and anticancer therapies.
Mechanism of Action of Pyrimidine Analogs
The primary mechanism of action for many pyrimidine analogs involves the disruption of nucleotide biosynthesis pathways. These pathways are critical for cell proliferation and survival. There are two main pathways for nucleotide synthesis: the de novo pathway and the salvage pathway.
-
De Novo Synthesis: This pathway synthesizes nucleotides from simple precursors such as amino acids, bicarbonate, and ammonia.
-
Salvage Pathway: This pathway recycles pre-existing bases and nucleosides from the degradation of DNA and RNA.
Pyrimidine analogs can inhibit key enzymes in these pathways, leading to a depletion of the nucleotide pool necessary for DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis.
Caption: General mechanism of pyrimidine antagonists.
The diagram above illustrates the general mechanism by which pyrimidine analogs interfere with nucleotide biosynthesis. They can inhibit critical enzymes like thymidylate synthase in the de novo pathway or be incorporated into growing DNA or RNA chains, leading to chain termination and cell death.
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines a typical workflow for the spectroscopic analysis of a novel pyrimidine analog.
Caption: A typical workflow for spectroscopic analysis.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. article.sapub.org [article.sapub.org]
- 4. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 6. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
- 7. youtube.com [youtube.com]
Assessing the Reproducibility of 5-Pyrimidinemethanamine Synthesis Protocols: A Comparative Guide
For researchers and professionals in drug development, the ability to reliably reproduce published synthesis protocols is a cornerstone of efficient and successful research. This guide provides a comparative analysis of synthetic routes for 5-pyrimidinemethanamine and its derivatives, with a focus on the factors influencing reproducibility. While direct, head-to-head reproducibility studies are not always available in published literature, a detailed comparison of methodologies, reported yields, and reaction conditions can provide valuable insights for selecting a robust and scalable synthesis strategy.
5-Pyrimidinemethanamine and its analogues are important intermediates in the synthesis of various biologically active compounds, including Vitamin B1 (Thiamine).[1][2][3] The efficiency and reliability of their synthesis are therefore of significant interest.
Comparison of Synthetic Protocols
The following table summarizes different synthetic approaches for a closely related and industrially significant derivative, 4-amino-5-aminomethyl-2-methylpyrimidine. The variations in starting materials, key intermediates, and reported overall yields offer a basis for evaluating the potential reproducibility and scalability of these methods.
| Protocol | Starting Materials | Key Intermediate | Key Reaction Steps | Reported Overall Yield | Reference |
| Method 1 | 2-Cyanoacetamide, Vilsmeier reagent, Acetamidine | 4-Amino-2-methylpyrimidine-5-carbonitrile | 1. Enamine formation2. Condensation3. Hydrogenation | 65% | [1][4] |
| Method 2 | Malononitrile, Dimethylformamide, Dimethyl sulfate, Acetamidine hydrochloride | 2-(Dimethylaminomethylene)malononitrile | 1. In situ formation of ionic salt2. Reaction with malononitrile3. Condensation | 70% | [1][4] |
| UBE Approach | Not specified, but noted to use two equivalents of acetamidine hydrochloride | Not specified | 5 steps | Not specified | [3] |
| BASF Approach | o-Chloroaniline, Acetamidine | Enamine | 1. Enamine formation2. Cyclization | Not specified | [3] |
Note: The UBE and BASF approaches are mentioned in the context of industrial processes for a key intermediate of Vitamin B1, highlighting the commercial relevance of these synthetic routes.[3] However, specific yield data is not provided in the referenced document.
Experimental Protocols
Detailed methodologies are crucial for assessing and ensuring reproducibility. Below are outlines of the key experimental protocols for the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine as described in the literature.
Method 1: From 2-Cyanoacetamide [1][4]
-
Enamine Formation: 2-Cyanoacetamide is reacted with a Vilsmeier reagent to form an enamine intermediate.
-
Condensation: The enamine is then condensed with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile.
-
Hydrogenation: The final step involves the hydrogenation of the nitrile group to yield 4-amino-5-aminomethyl-2-methylpyrimidine.
Method 2: From Malononitrile [1][4]
-
In Situ Reagent Formation: An ionic salt is prepared in situ from dimethylformamide (DMF) and dimethyl sulfate.
-
Enamine Formation: Malononitrile is treated with the ionic salt to give an intermediate, which is used without isolation.
-
Condensation: The intermediate is reacted with acetamidine hydrochloride to afford 4-amino-2-methylpyrimidine-5-carbonitrile, which is then hydrogenated as in Method 1.
Logical Workflow for Assessing Synthesis Reproducibility
To systematically assess the reproducibility of a given synthesis protocol, a logical workflow can be followed. This involves a combination of literature review, experimental validation, and analytical characterization. The following diagram illustrates such a workflow.
Caption: A logical workflow for assessing the reproducibility of a chemical synthesis protocol.
Factors Influencing Reproducibility
Several factors can impact the reproducibility of a chemical synthesis, and these should be carefully considered when evaluating a protocol:
-
Purity of Starting Materials: The presence of impurities in starting materials can significantly affect reaction outcomes.
-
Reaction Conditions: Precise control of temperature, pressure, reaction time, and stirring rate is crucial.
-
Reagent Stoichiometry: Minor variations in the amounts of reagents can lead to different product distributions and yields.
-
Solvent Quality: The grade and purity of solvents can influence reaction kinetics and solubility.
-
Work-up and Purification Procedures: The methods used for extraction, washing, and purification can impact the final yield and purity of the product.
-
Scale of the Reaction: Scaling up a reaction can introduce new challenges related to heat and mass transfer.
By carefully documenting and controlling these parameters, researchers can enhance the likelihood of reproducing a published synthesis protocol. When discrepancies arise, a systematic investigation of these factors can help to identify the root cause of the variation.
References
Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the structural basis of numerous clinically successful anticancer agents. This guide provides a comparative analysis of the efficacy of prominent pyrimidine-derived kinase inhibitors against other therapeutic alternatives. The comparisons are supported by experimental data to inform preclinical research and drug development endeavors.
Epidermal Growth Factor Receptor (EGFR) Inhibition: Osimertinib vs. Erlotinib
Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, demonstrates superior efficacy, particularly against EGFR mutants resistant to first-generation inhibitors like the quinazoline-based erlotinib.
Data Presentation: Comparative Efficacy
| Parameter | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM |
Signaling Pathway
Both inhibitors target the EGFR signaling pathway, which, upon activation, triggers downstream cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival. Osimertinib's irreversible binding and high potency against the T790M mutation provide a more sustained and comprehensive blockade of these pathways in resistant tumors.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Pazopanib vs. Sorafenib
Pazopanib, a pyrimidine-based inhibitor, and Sorafenib, a non-pyrimidine multi-kinase inhibitor, both target VEGFR, a key mediator of angiogenesis. Their efficacy against a panel of kinases reveals distinct inhibitory profiles.
Data Presentation: Comparative Efficacy
| Target Kinase | Pazopanib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-1 | 10 | - |
| VEGFR-2 | 30 | 90 |
| VEGFR-3 | 47 | - |
| PDGFR-α | 71 | - |
| PDGFR-β | 84 | - |
| c-Kit | 74 | - |
| B-Raf | - | 22 |
| C-Raf | - | 6 |
Note: Data compiled from multiple sources.[1][2]
Signaling Pathway
Both inhibitors block the VEGFR signaling cascade, crucial for angiogenesis. Sorafenib's additional potent inhibition of the Raf kinases allows it to also block the MAPK/ERK pathway, which is vital for cell proliferation.
mTORC1/2 Inhibition: Sapanisertib vs. Everolimus
Sapanisertib is a next-generation pyrimidine-derivative that dually inhibits mTORC1 and mTORC2, offering a more complete pathway blockade compared to the first-generation mTORC1-specific inhibitor, everolimus.[3]
Data Presentation: Comparative Efficacy
| Parameter | Sapanisertib (Pyrimidine-derivative) | Everolimus (Rapalog) |
| Target(s) | mTORC1 & mTORC2 | mTORC1 |
| Biochemical IC50 (mTOR) | 1 nM | - (Allosteric inhibitor) |
| Clinical Efficacy (Advanced RCC) | No significant difference in PFS vs. everolimus in a phase II trial.[4] | Established efficacy in advanced RCC. |
| Key Advantage | Overcomes feedback activation of Akt by inhibiting mTORC2.[3] | Well-established clinical profile. |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation. While everolimus only inhibits mTORC1, sapanisertib's dual inhibition of mTORC1 and mTORC2 prevents the feedback activation of Akt, a common resistance mechanism to rapalogs.[5]
PI3Kδ Inhibition: Parsaclisib vs. Idelalisib
Parsaclisib is a next-generation, highly selective pyrazolopyrimidine-based inhibitor of PI3Kδ, designed to improve upon the safety and efficacy of the first-generation inhibitor, idelalisib.
Data Presentation: Comparative Efficacy
| Parameter | Parsaclisib (Pyrazolopyrimidine-based) | Idelalisib (Purine-based) |
| Biochemical IC50 (PI3Kδ) | 1 nM | 2.5 nM |
| Selectivity vs. PI3Kα, β, γ | >10,000-fold | High |
| Clinical Efficacy (R/R Follicular Lymphoma) | ORR: 77.8% (Phase 2) | ORR: 57% (Phase 2) |
| Key Advantage | Designed for an improved safety profile, particularly lower rates of transaminitis.[6] | First-in-class approved PI3Kδ inhibitor. |
Signaling Pathway
Both inhibitors target the delta isoform of PI3K, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling, survival, and proliferation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7]
Methodology:
-
Reagent Preparation: Prepare solutions of the kinase of interest, a suitable substrate, ATP, and serial dilutions of the test inhibitor in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the inhibitor dilutions and the kinase.
-
Initiation and Incubation: Initiate the reaction by adding a mixture of the substrate and ATP. Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
ADP Detection: Add Kinase Detection Reagent, which converts the ADP produced into ATP, and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.[7]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 1x10^4 to 1.5x10^5 cells/well) and allow them to adhere overnight.[9]
-
Treatment: Treat the cells with serial dilutions of the kinase inhibitor for a specified period (e.g., 72 hours).[9]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[9]
-
Data Acquisition and Analysis: Measure the absorbance at approximately 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.
Western Blotting for Phosphorylated Kinases
This technique is used to detect the phosphorylation status of a target kinase in cell lysates, providing a direct measure of inhibitor efficacy.
Methodology:
-
Sample Preparation: Treat cells with the inhibitor, then lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.[10]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-EGFR) overnight at 4°C.[10] Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Normalization: Strip the membrane and re-probe with antibodies against the total kinase and a loading control (e.g., β-actin) to normalize the phosphorylated protein signal.[10]
-
Analysis: Quantify the band intensities using densitometry. The ratio of the phosphorylated kinase to the total kinase provides a measure of inhibitor activity.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Phase II Trial of Sapanisertib ± TAK-117 vs. Everolimus in Patients With Advanced Renal Cell Carcinoma After VEGF-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medpagetoday.com [medpagetoday.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
Evaluating the performance of different catalysts in "5-Pyrimidinemethanamine" reactions
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 5-pyrimidinemethanamine, a crucial building block in the development of various pharmaceutical compounds, is a subject of significant interest. The choice of catalyst plays a pivotal role in determining the yield, reaction time, and overall efficiency of the synthetic route. This guide provides a comparative analysis of different catalytic systems for the synthesis of 5-pyrimidinemethanamine, supported by experimental data to inform methodological selection.
Performance of Catalysts in 5-Pyrimidinemethanamine Synthesis
The synthesis of 5-pyrimidinemethanamine can be approached through several catalytic routes, primarily involving the reduction of 5-cyanopyrimidine or the amination of a 5-halomethylpyrimidine. The selection of the catalyst is critical for achieving high yields and selectivity. Below is a summary of the performance of different catalysts based on literature data.
| Catalyst System | Starting Material | Reaction Type | Reaction Time | Temperature (°C) | Yield (%) |
| Raney Nickel | 5-Cyanopyrimidine | Hydrogenation | 2-6 min | Room Temp. | High (not specified)[1] |
| Palladium on Carbon (Pd/C) | 5-Chloromethylpyrimidine | Amination | Not Specified | Not Specified | Not Specified |
| Lewis Acids (e.g., Al₂O₃) | 5-Alkoxymethylpyrimidine | Amination | Not Specified | 210-300 | High Selectivity[2] |
| Copper-based catalysts | 5-Formylpyrimidine | Reductive Amination | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for key catalytic reactions are provided below. These protocols represent common approaches to the synthesis of 5-pyrimidinemethanamine and its derivatives.
Protocol 1: Catalytic Hydrogenation of 5-Cyanopyrimidine using Raney Nickel
This method involves the reduction of a nitrile group to a primary amine using a heterogeneous catalyst.
Materials:
-
5-Cyanopyrimidine
-
Raney Nickel (catalyst)
-
Methanol (or other suitable solvent)
-
Hydrazinium monoformate (hydrogen donor)[1]
-
Nitrogen atmosphere
-
Celite
Procedure:
-
A suspension of 5-cyanopyrimidine (5 mmol) and Raney Nickel (100 mg) in methanol (3 mL) is prepared in a reaction flask.[1]
-
The flask is placed under a nitrogen atmosphere.[1]
-
Hydrazinium monoformate (2 mL) is added to the stirred suspension at room temperature. The reaction is exothermic and effervescent.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC). The reduction is typically complete within 2-6 minutes.[1]
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Raney Nickel catalyst.[1]
-
The filtrate is then concentrated under reduced pressure to yield the crude 5-pyrimidinemethanamine.
-
The crude product can be purified by column chromatography or recrystallization to obtain the pure amine.
Protocol 2: Palladium-Catalyzed Amination of 5-Chloromethylpyrimidine
This protocol is a general guideline for the amination of a chloromethylpyrimidine, a common method for forming C-N bonds.
Materials:
-
5-Chloromethylpyrimidine
-
Ammonia source (e.g., aqueous ammonia, ammonia gas)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Buchwald ligands)
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add the 5-chloromethylpyrimidine and the anhydrous solvent.
-
Introduce the ammonia source to the reaction mixture.
-
The reaction mixture is heated to the desired temperature and stirred for the required duration, with progress monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 5-pyrimidinemethanamine.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for screening and optimizing catalysts for the synthesis of 5-pyrimidinemethanamine.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Pyrimidinemethanamine: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Pyrimidinemethanamine, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with 5-Pyrimidinemethanamine and to be equipped with the appropriate personal protective equipment (PPE).
Hazard Profile:
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H401 | Toxic to aquatic life |
Incompatible Materials: When handling 5-Pyrimidinemethanamine, avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides to prevent vigorous or explosive reactions.
Required Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE is mandatory when handling 5-Pyrimidinemethanamine:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield are essential to protect against splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[2] |
| Body Protection | A laboratory coat or a chemical-resistant apron should be worn to prevent skin contact.[1] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[3] A NIOSH-approved respirator may be necessary for large spills or if dust or aerosols are generated. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of 5-Pyrimidinemethanamine involves a two-pronged approach: in-lab neutralization of small quantities of waste solutions followed by collection for professional disposal. Solid waste and unneutralized material must be disposed of via a licensed hazardous waste contractor.
Methodology for Neutralization of Aqueous Waste:
As a primary amine, 5-Pyrimidinemethanamine is basic and can be neutralized with a weak acid to form a less hazardous salt. This procedure should only be performed by trained personnel in a controlled laboratory setting.
-
Preparation: Conduct the neutralization in a chemical fume hood.[1] Prepare an ice bath to manage the reaction temperature.
-
Dilution: If you have a concentrated solution of 5-Pyrimidinemethanamine waste, dilute it with water to a concentration of less than 5%.
-
Neutralization:
-
Place the beaker containing the diluted amine waste in the ice bath on a magnetic stirrer and begin gentle stirring.
-
Slowly add a 1M solution of a weak acid, such as citric acid.[4]
-
Continuously monitor the temperature of the solution. If the temperature rises significantly, pause the addition of the acid until the solution cools.[4]
-
Periodically check the pH of the solution using a calibrated pH meter or pH paper.
-
-
Endpoint Determination: Continue adding the weak acid until the pH of the solution is between 6.0 and 8.0.[4]
-
Final Disposal of Neutralized Solution: Once neutralized, the solution can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[5] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on aqueous waste disposal.
Disposal of Solid Waste and Non-Neutralized Solutions:
-
Waste Collection: Carefully transfer solid 5-Pyrimidinemethanamine waste or any unneutralized solutions into a designated and clearly labeled hazardous waste container.
-
Container Labeling: The label should include the chemical name ("5-Pyrimidinemethanamine Waste"), the hazard characteristics (e.g., "Toxic," "Irritant"), and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Accidental Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to contain the spill.[4] For solid spills, carefully sweep the material to avoid generating dust.
-
Collection: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be collected and disposed of as hazardous waste.
Caption: Decision-making workflow for the proper disposal of 5-Pyrimidinemethanamine waste.
References
- 1. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 2. pppmag.com [pppmag.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
Personal protective equipment for handling 5-Pyrimidinemethanamine
Essential Safety and Handling Guide for 5-Pyrimidinemethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Pyrimidinemethanamine (CAS No: 25198-95-2). Given the hazardous nature of this compound, adherence to strict safety protocols is paramount to ensure personnel safety and environmental protection in the laboratory.
Hazard Identification and Classification
5-Pyrimidinemethanamine is classified with the following hazards[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral).
-
H315: Causes skin irritation (Skin corrosion/irritation).
-
H318: Causes serious eye damage (Serious eye damage/eye irritation).
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation).
Due to its classification as a primary aromatic amine, it should be handled with caution, as this class of compounds can be readily absorbed through the skin and may have carcinogenic and mutagenic properties[2][3].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with 5-Pyrimidinemethanamine. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield where splashing is a risk[4][5]. |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling amines[4][6]. Due to the lack of specific breakthrough time data for 5-Pyrimidinemethanamine, it is advisable to double-glove and change gloves frequently, especially after any suspected contact. |
| Body Protection | A laboratory coat or a chemical-resistant apron should be worn to prevent skin exposure[4]. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols in an area with inadequate ventilation, a NIOSH/MSHA-approved respirator is necessary[5]. |
Exposure Limits
Specific Permissible Exposure Limits (PELs) for 5-Pyrimidinemethanamine have not been established by OSHA or other regulatory agencies[7][8][9]. In the absence of specific limits, it is prudent to handle this compound with the assumption that it has a low occupational exposure limit. For context, the NIOSH Recommended Exposure Limit (REL) for the related compound pyridine is a Time-Weighted Average (TWA) of 5 ppm (15 mg/m³)[10][11].
Glove Compatibility and Breakthrough Times
| Glove Material | General Resistance to Aromatic Amines | Breakthrough Time (General Guidance) |
| Nitrile | Good to Fair | Breakthrough times can vary significantly. For incidental contact, nitrile is often used, but it is not recommended for prolonged immersion[12][13]. |
| Neoprene | Good | Generally offers better resistance to a broader range of chemicals than nitrile. |
| Butyl Rubber | Excellent | Often recommended for protection against a wide variety of chemicals, including many amines. |
| Viton® | Excellent | Provides excellent resistance to aromatic and halogenated hydrocarbons. |
Recommendation: For handling 5-Pyrimidinemethanamine, Butyl or Viton® gloves are preferable for extended operations. For short-duration tasks or where dexterity is critical, double-gloving with nitrile gloves and frequent changes are a reasonable precaution. Always consult the glove manufacturer's specific chemical resistance data if available[14][15][16].
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations of solid 5-Pyrimidinemethanamine within a chemical fume hood to minimize inhalation exposure. Use anti-static weighing paper or a contained weighing system.
-
In Solution: When working with solutions of 5-Pyrimidinemethanamine, perform all manipulations within a chemical fume hood. Use a syringe or cannula for liquid transfers to minimize the risk of spills.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
-
Post-Handling: After handling, thoroughly wash hands and any potentially contaminated skin with soap and water[6]. Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation to the room if it is safe to do so.
-
Contain: For solid spills, carefully cover the material with an absorbent material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill[17].
-
Collect: Wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent into a clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water. All materials used for cleanup should be disposed of as hazardous waste[17].
Disposal Plan
All waste containing 5-Pyrimidinemethanamine must be treated as hazardous chemical waste.
-
Waste Identification and Segregation:
-
Treat all 5-Pyrimidinemethanamine waste, including contaminated materials (e.g., gloves, wipes, pipette tips), as hazardous waste.
-
Segregate this waste from other waste streams. Specifically, keep it separate from non-hazardous and, where possible, from other types of chemical waste to facilitate proper disposal[4].
-
-
Container and Labeling:
-
Use a designated, compatible, and properly sealed hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name "5-Pyrimidinemethanamine"[17].
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
-
Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Provide accurate information about the waste material. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4].
-
-
Empty Container Disposal:
-
An empty container that held 5-Pyrimidinemethanamine must be triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.
-
After triple-rinsing and allowing it to dry, and with all labels defaced, the container may be disposed of as regular non-hazardous waste, in accordance with institutional policies[4].
-
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-Pyrimidinemethanamine is not provided in the search results, general synthetic routes for pyrimidine derivatives often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative[18][19][20]. A general procedure for handling a hazardous solid in a laboratory setting is outlined below.
General Protocol for Handling Solid 5-Pyrimidinemethanamine in a Laboratory Setting:
-
Risk Assessment: Before starting any new procedure, perform a thorough risk assessment.
-
Fume Hood Preparation: Ensure the fume hood is functioning correctly. Place all necessary equipment (balance, spatulas, glassware, waste container) inside the fume hood.
-
Donning PPE: Put on all required PPE, including double gloves.
-
Weighing: Carefully weigh the required amount of 5-Pyrimidinemethanamine on a tared weigh boat or paper inside the fume hood.
-
Transfer to Reaction Vessel: Using a clean spatula, carefully transfer the solid to the reaction vessel.
-
Dissolution: Add the desired solvent to the reaction vessel. If necessary, gently swirl or stir to dissolve the solid.
-
Reaction Setup: Assemble the reaction apparatus as required within the fume hood.
-
Cleanup: After the transfer, carefully dispose of the weigh boat/paper and any contaminated items in the designated hazardous waste container within the fume hood.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly.
Visualizations
Caption: PPE Selection and Use Workflow for 5-Pyrimidinemethanamine.
Caption: Disposal Workflow for 5-Pyrimidinemethanamine.
References
- 1. Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. skcinc.com [skcinc.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 8. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]
- 9. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 11. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 12. cdn.mscdirect.com [cdn.mscdirect.com]
- 13. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 14. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 15. Chemical Resistant Gloves | Ansell USA [ansell.com]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
- 18. bu.edu.eg [bu.edu.eg]
- 19. Pyrimidine synthesis [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




